Product packaging for 4-Ethoxy-1-methyl-2-nitrobenzene(Cat. No.:CAS No. 102871-92-1)

4-Ethoxy-1-methyl-2-nitrobenzene

Cat. No.: B189882
CAS No.: 102871-92-1
M. Wt: 181.19 g/mol
InChI Key: DMMYNNHVBWPYKG-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methyl-2-nitrobenzene, with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol, is a nitro-substituted benzene derivative of significant interest in organic synthesis . Its structure features both an electron-donating ethoxy group and an electron-withdrawing nitro group on the aromatic ring, making it a valuable scaffold for constructing more complex molecules. This compound is primarily utilized as a versatile synthetic intermediate. Research indicates its specific application in multi-step synthesis, where it can be subjected to catalytic hydrogenation to produce substituted aniline derivatives . These anilines are crucial building blocks in the development of various chemical products. The nitro group in such arenes can also be activated by photoexcitation to participate in unconventional reaction pathways, serving as both a hydrogen atom transfer activator and an oxygen atom source in novel photochemical amide synthesis . As a nitroarene, its mechanism of action in transformations often involves reduction to aniline species or participation in radical pathways upon photoexcitation . This compound is offered for research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B189882 4-Ethoxy-1-methyl-2-nitrobenzene CAS No. 102871-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMYNNHVBWPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325525
Record name 4-ethoxy-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-92-1
Record name 4-ethoxy-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in organic synthesis. This document details a proposed synthetic protocol based on established chemical principles, summarizes its known and predicted properties in a structured format, and outlines the logical workflow for its preparation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
CAS Number 102871-92-1PubChem[1]
Appearance Not specified (likely a solid at room temperature)Inferred from related compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, methanol, diethyl ether, benzene) and sparingly soluble in water.[2][3]Inferred from related nitroaromatic compounds
Computed XLogP3 2.8PubChem[1]

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis proceeds by the ethylation of 4-methyl-3-nitrophenol.

Proposed Synthetic Scheme

The overall reaction is as follows:

This reaction is a classic Sₙ2 process where the phenoxide ion, generated by deprotonating 4-methyl-3-nitrophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, displacing a leaving group.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Williamson ether synthesis of similar phenolic compounds.[4]

Materials:

  • 4-methyl-3-nitrophenol

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (or sodium hydroxide)

  • Acetone (or N,N-dimethylformamide - DMF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrophenol (1.0 eq) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become heterogeneous.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Key Features
¹H NMR - Aromatic protons (3H) in the region of δ 7.0-8.0 ppm. - Quartet (2H) for the -OCH₂- protons of the ethoxy group around δ 4.0-4.2 ppm. - Singlet (3H) for the methyl group protons around δ 2.3-2.5 ppm. - Triplet (3H) for the -CH₃ protons of the ethoxy group around δ 1.3-1.5 ppm.[5]
¹³C NMR - Aromatic carbons in the region of δ 110-160 ppm. - Carbon of the -OCH₂- group around δ 60-70 ppm. - Carbon of the aromatic methyl group around δ 20-25 ppm. - Carbon of the ethoxy methyl group around δ 14-16 ppm.
IR Spectroscopy - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-O-C stretching vibrations for the ether linkage in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations below 3000 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern may show loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic fragments.

Logical Workflow and Relationships

The synthesis of this compound follows a clear and logical progression, which can be visualized as a workflow.

Synthesis_Workflow Start Starting Materials Precursor 4-methyl-3-nitrophenol Start->Precursor Reagents Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Start->Reagents Reaction Williamson Ether Synthesis (SN2 Reaction) Precursor->Reaction Reagents->Reaction Workup Work-up (Filtration, Extraction, Drying) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

As the primary utility of this compound is as a chemical intermediate, its significance lies in its role within a larger synthetic pathway. For instance, the nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations.

Functional_Group_Transformation Start This compound Reduction Reduction of Nitro Group (e.g., H₂/Pd, Sn/HCl) Start->Reduction Amine 2-Amino-4-ethoxy-1-methylbenzene Reduction->Amine Further_Reactions Further Synthetic Transformations (e.g., Diazotization, Acylation) Amine->Further_Reactions Final_Product Target Molecules (e.g., Dyes, Pharmaceuticals) Further_Reactions->Final_Product

Figure 2: Potential synthetic utility of this compound.

Conclusion

This compound is a readily accessible nitroaromatic compound with significant potential as a building block in organic synthesis. The Williamson ether synthesis provides a reliable and straightforward route for its preparation from commercially available starting materials. While detailed experimental characterization is not extensively documented, its physicochemical and spectroscopic properties can be confidently predicted. The reactivity of its functional groups, particularly the nitro group, opens avenues for the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable nitroaromatic compound in various chemical syntheses. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and presents this information in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Core Properties and Identification

This compound, with the CAS number 102871-92-1 , is an aromatic compound characterized by an ethoxy, a methyl, and a nitro group attached to a benzene ring.[1] Its chemical structure and properties make it a versatile intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 102871-92-1[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound[1]
XLogP3 2.8[1]
Topological Polar Surface Area 55.1 Ų[1]
Synonyms Benzene, 4-ethoxy-1-methyl-2-nitro-; 4-Ethoxy-1-methyl-2-nitro-benzene[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-ethoxytoluene (also known as 1-ethoxy-4-methylbenzene). The ethoxy and methyl groups on the benzene ring direct the incoming nitro group to the ortho position relative to the methyl group and meta to the ethoxy group.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis based on general procedures for the nitration of aromatic compounds.

Materials:

  • 4-Ethoxytoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (the nitrating mixture).

  • To this stirred and cooled nitrating mixture, add 4-ethoxytoluene dropwise from a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at low temperature for a specified period to allow the reaction to go to completion.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations

This compound can undergo several chemical transformations, making it a useful synthetic intermediate. Key reactions include the reduction of the nitro group and oxidation of the methyl group.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 5-ethoxy-2-methylaniline. This transformation is a critical step in the synthesis of various more complex molecules.[2]

Experimental Protocol: Reduction to 5-Ethoxy-2-methylaniline

This protocol outlines a general procedure for the reduction of a nitroaromatic compound.

Materials:

  • This compound

  • Ethanol (or another suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Celite or another filtration aid

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol in a reaction vessel.

  • Carefully add a catalytic amount of palladium on carbon to the solution.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (if using a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-ethoxy-2-methylaniline.

  • The product can be purified further if necessary.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent reduction.

Synthesis_Workflow Start 4-Ethoxytoluene Nitration Nitration (H₂SO₄, HNO₃, 0-5 °C) Start->Nitration Quenching Quenching (Ice) Nitration->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (CH₂Cl₂) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Reduction_Workflow Start This compound Reduction Reduction (H₂, Pd/C, Ethanol) Start->Reduction Filtration Filtration (Celite) Reduction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 5-Ethoxy-2-methylaniline Evaporation->Product

References

"4-Ethoxy-1-methyl-2-nitrobenzene molecular structure and formula"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 4-Ethoxy-1-methyl-2-nitrobenzene. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines information from chemical databases, analogous reaction protocols, and computational predictions to offer a detailed profile. This guide covers the compound's identity, physicochemical properties, a plausible synthetic route, and expected chemical reactivity. Safety and handling precautions based on related nitroaromatic compounds are also included. As of the latest literature review, there is no available information on the biological activity or associated signaling pathways for this compound, suggesting its primary role as a synthetic intermediate.

Compound Identification and Molecular Structure

This compound is a substituted aromatic nitro compound. Its core structure consists of a benzene ring functionalized with an ethoxy group, a methyl group, and a nitro group at positions 4, 1, and 2, respectively.

Molecular Formula: C₉H₁₁NO₃[1]

IUPAC Name: this compound[1]

CAS Number: 102871-92-1[1]

Canonical SMILES: CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-][1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] It is important to note that these are computationally derived values and may differ from experimentally determined figures.

PropertyValueUnit
Molecular Weight181.19 g/mol
Exact Mass181.0739 g/mol
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area55.1Ų
Heavy Atom Count13
Complexity178

Synthesis Protocol (Plausible Route)

Reaction Scheme:

4-Ethoxytoluene + HNO₃/H₂SO₄ → this compound

Experimental Workflow Diagram:

G Start 4-Ethoxytoluene Reaction Nitration (0-10 °C) Start->Reaction Reagents Conc. HNO₃ Conc. H₂SO₄ Reagents->Reaction Quench Quench with Ice-Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with NaHCO₃ (aq) & Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product 4-Ethoxy-1-methyl- 2-nitrobenzene Purification->Product G Start This compound Reduction Reduction of Nitro Group Start->Reduction e.g., H₂, Pd/C Oxidation Oxidation of Methyl Group Start->Oxidation e.g., KMnO₄ Bromination Benzylic Bromination of Methyl Group Start->Bromination e.g., NBS, AIBN

References

An In-depth Technical Guide to the Isomers of Ethoxy Methyl Nitrobenzene and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of ethoxy methyl nitrobenzene, compounds of increasing interest in medicinal chemistry and materials science. Due to the versatility of the nitroaromatic scaffold, these isomers present a rich landscape for exploring structure-activity relationships. This document details their physicochemical properties, synthesis protocols, and known biological activities, offering a foundational resource for researchers in the field.

Introduction to Ethoxy Methyl Nitrobenzene Isomers

The term "ethoxy methyl nitrobenzene" can describe two distinct classes of isomers based on the connectivity of the ethoxy, methyl, and nitro functional groups to the benzene ring.

  • Class A: Ethoxy-(methyl-nitrobenzene) isomers: In this class, an ethoxy group (-OCH₂CH₃), a methyl group (-CH₃), and a nitro group (-NO₂) are directly attached to the benzene ring. There are 18 possible positional isomers in this class.

  • Class B: (Ethoxymethyl)-nitrobenzene isomers: Here, an ethoxymethyl group (-CH₂OCH₂CH₃) and a nitro group (-NO₂) are substituents on the benzene ring. This class consists of three positional isomers: ortho, meta, and para.

This guide will focus on the most commonly cited isomers from both classes for which data is available. The structural diversity among these isomers leads to a range of physicochemical and biological properties, making them valuable subjects for comparative studies.

Physicochemical Properties

The precise positioning of the electron-donating ethoxy and methyl groups in opposition to the electron-withdrawing nitro group significantly influences the electronic environment of the benzene ring. This, in turn, dictates properties such as melting point, boiling point, solubility, and reactivity. A summary of available quantitative data for selected isomers is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted Boiling Point (°C)Predicted Density (g/cm³)
Class A: Ethoxy-(methyl-nitrobenzene)
2-Ethoxy-1-methyl-4-nitrobenzeneC₉H₁₁NO₃181.192486-63-7N/AN/A
4-Ethoxy-1-methyl-2-nitrobenzeneC₉H₁₁NO₃181.19[1]102871-92-1[1]N/AN/A
1-Ethoxy-3-methyl-2-nitrobenzeneC₉H₁₁NO₃181.19342044-61-5286.0 ± 20.01.146 ± 0.06
Class B: (Ethoxymethyl)-nitrobenzene
1-(Ethoxymethyl)-3-nitrobenzeneC₉H₁₁NO₃181.1980171-39-7N/AN/A
2-(Ethoxymethyl)-1-methyl-4-nitrobenzeneC₁₀H₁₃NO₃195.21N/AN/AN/A

Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature. Predicted values are based on computational models.

Synthesis of Ethoxy Methyl Nitrobenzene Isomers

The synthesis of these isomers typically involves two primary strategies: electrophilic nitration of a substituted benzene ring or nucleophilic substitution to introduce the ethoxy group (Williamson ether synthesis). The choice of route depends on the desired isomer and the availability of starting materials.

General Synthesis Workflow

A generalized workflow for the synthesis of ethoxy-(methyl-nitrobenzene) isomers is depicted below. This can involve either nitration of an ethoxy methylbenzene or etherification of a methyl nitrophenol.

SynthesisWorkflow cluster_route1 Route 1: Nitration cluster_route2 Route 2: Williamson Ether Synthesis A Ethoxymethylbenzene (e.g., Ethoxytoluene) C Ethoxy Methyl Nitrobenzene Isomer(s) A->C Nitration B Nitrating Agent (HNO₃/H₂SO₄) D Methylnitrophenol G Ethoxy Methyl Nitrobenzene Isomer D->G Etherification E Ethylating Agent (e.g., Ethyl Iodide) F Base (e.g., K₂CO₃)

General synthesis routes for ethoxy-(methyl-nitrobenzene) isomers.
Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-4-nitrobenzene

This protocol, adapted from the synthesis of 1-ethoxy-4-nitrobenzene, can be modified for the synthesis of ethoxy-(methyl-nitrobenzene) isomers starting from the corresponding methyl-nitrophenol.[2]

  • Materials: 4-Nitrophenol (or a methyl-nitrophenol isomer), ethyl iodide, and a suitable base (e.g., potassium carbonate or sodium hydroxide).

  • Procedure:

    • Dissolve the nitrophenol in a suitable solvent (e.g., acetone or ethanol).

    • Add the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

    • Add ethyl iodide to the reaction mixture.

    • Heat the mixture under reflux for several hours to facilitate the Sₙ2 reaction.

    • After cooling, the product can be isolated by extraction and purified by recrystallization or chromatography.

Protocol 2: Nitration of an Aromatic Precursor

This is a general procedure for the nitration of an aromatic ring, which can be applied to ethoxymethylbenzene precursors.

  • Materials: Ethoxymethylbenzene isomer, concentrated nitric acid, and concentrated sulfuric acid.

  • Procedure:

    • Slowly add the ethoxymethylbenzene to a cooled mixture of concentrated nitric and sulfuric acids. The temperature should be carefully controlled to prevent over-nitration and side reactions.

    • After the addition is complete, allow the reaction to stir at a controlled temperature.

    • Pour the reaction mixture over ice to precipitate the crude product.

    • The solid product is then filtered, washed, and purified, typically by recrystallization.

Spectroscopic Properties

¹H NMR Spectroscopy: The chemical shifts and splitting patterns in the ¹H NMR spectrum are highly dependent on the substitution pattern. Protons ortho to the nitro group are typically shifted downfield due to its strong electron-withdrawing nature. The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), while the methyl group attached to the ring will appear as a singlet.

¹³C NMR Spectroscopy: The carbon atom attached to the nitro group is significantly deshielded. The positions of the signals for the other aromatic carbons provide key information about the substitution pattern.

Biological Properties and Potential Applications in Drug Development

Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities.[3] The biological effects of these compounds are often linked to the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, for example, by covalently binding to DNA.[3]

Mechanism of Action of Nitroaromatic Compounds

The general mechanism of bioactivation for nitroaromatic compounds is a critical consideration in drug development, as it underlies both their therapeutic efficacy and potential toxicity.

Bioactivation A Nitroaromatic Compound (Ar-NO₂) C Nitroso Intermediate (Ar-NO) A->C Reduction B Nitroreductases (e.g., in bacteria, cancer cells) D Hydroxylamine Intermediate (Ar-NHOH) C->D Reduction E DNA Adducts & Cellular Damage D->E Electrophilic Attack F Therapeutic Effect / Toxicity E->F

Bioactivation pathway of nitroaromatic compounds.
Potential Therapeutic Applications

While specific studies on the biological activities of ethoxy methyl nitrobenzene isomers are limited, the broader class of nitroaromatic compounds has been investigated for:

  • Anticancer Activity: Some nitroaromatic compounds are explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, specific nitroreductases can reduce the nitro group, leading to the release of a cytotoxic agent.

  • Antimicrobial Activity: The ability of nitroaromatics to be reduced to toxic intermediates is the basis for the antimicrobial action of drugs like metronidazole.[3] This suggests that ethoxy methyl nitrobenzene isomers could be investigated for activity against various pathogens.

Conclusion

The isomers of ethoxy methyl nitrobenzene represent a promising, yet underexplored, area of chemical research. Their synthesis is achievable through established organic chemistry reactions, and their structural diversity offers a platform for tuning physicochemical and biological properties. Further research is warranted to fully characterize all isomers and to explore their potential in drug discovery and materials science. This guide serves as a starting point for such endeavors, consolidating the current knowledge and highlighting areas for future investigation.

References

A Comprehensive Guide to the Synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review of the synthetic routes for 4-Ethoxy-1-methyl-2-nitrobenzene. Due to the absence of a direct, published protocol for this specific molecule, this document outlines a highly plausible and well-supported two-step synthetic pathway. The proposed synthesis is grounded in established chemical principles and draws upon detailed experimental data from analogous reactions reported in the scientific literature.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of the target compound is presented below. This data is essential for the characterization and handling of the molecule.[1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 102871-92-1
SMILES CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-]
InChIKey DMMYNNHVBWPYKG-UHFFFAOYSA-N

Proposed Synthetic Pathway

The recommended synthetic route to this compound is a two-step process. This pathway is designed for high regioselectivity and is based on two well-established organic reactions: the nitration of a phenol and the Williamson ether synthesis.

The overall workflow is as follows:

SynthesisWorkflow p_cresol p-Cresol (4-methylphenol) nitration Nitration p_cresol->nitration intermediate 4-Methyl-2-nitrophenol nitration->intermediate etherification Williamson Ether Synthesis intermediate->etherification final_product This compound etherification->final_product NitrationReaction p_cresol p-Cresol plus1 + reagents HNO₃ / H₂SO₄ arrow product 4-Methyl-2-nitrophenol WilliamsonEtherSynthesis intermediate 4-Methyl-2-nitrophenol plus1 + reagents Ethyl Iodide / Base arrow product This compound

References

Methodological & Application

Application Notes and Protocols: 4-Ethoxy-1-methyl-2-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and applications of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in organic synthesis. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the literature.

Introduction

This compound is an aromatic nitro compound featuring an ethoxy and a methyl group on the benzene ring.[1] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly aniline derivatives which are precursors to a wide range of biologically active compounds and functional materials. The electron-donating ethoxy and methyl groups and the electron-withdrawing nitro group influence the reactivity of the aromatic ring, allowing for selective transformations.[2]

Synthetic Applications

The primary utility of this compound lies in its conversion to 4-ethoxy-1-methyl-2-aminobenzene (4-ethoxy-2-methylaniline). This aniline derivative serves as a key precursor for the synthesis of various heterocyclic compounds, dyes, and pharmaceutical intermediates.

Key Synthetic Transformations:

  • Reduction to Anilines: The most common and significant application is the reduction of the nitro group to an amine. This transformation yields 4-ethoxy-1-methyl-2-aminobenzene, a valuable intermediate for further synthetic modifications.[2][3]

  • Precursor to Heterocyclic Compounds: The resulting aniline can be used in condensation reactions to form various heterocyclic systems, such as benzimidazoles, quinolines, and pyrazoles, which are prevalent scaffolds in medicinal chemistry.

  • Coupling Reactions: The corresponding aniline can be diazotized and converted to an aryl halide, making it a suitable substrate for cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from commercially available p-cresol (4-methylphenol). The first step is a Williamson ether synthesis to form 4-ethoxytoluene, followed by electrophilic aromatic nitration.

Step 1: Synthesis of 4-Ethoxytoluene

This step involves the O-alkylation of p-cresol with an ethylating agent in the presence of a base.

  • Reaction Scheme:

    • p-cresol + Ethyl Halide (in presence of base) → 4-Ethoxytoluene

  • Materials and Reagents:

    • p-cresol (4-methylphenol)

    • Sodium hydroxide (NaOH)

    • Ethyl iodide (or diethyl sulfate)

    • Ethanol (solvent)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (drying agent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.

    • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-ethoxytoluene.

    • Purify the crude product by vacuum distillation.

Step 2: Nitration of 4-Ethoxytoluene

This step involves the electrophilic aromatic substitution of 4-ethoxytoluene to introduce a nitro group. The ethoxy and methyl groups are ortho-, para-directing. Due to steric hindrance from the ethoxy group, nitration is expected to occur predominantly at the position ortho to the methyl group.

  • Reaction Scheme:

    • 4-Ethoxytoluene + HNO₃/H₂SO₄ → this compound

  • Materials and Reagents:

    • 4-Ethoxytoluene

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice bath

    • Dichloromethane (for extraction)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (drying agent)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (2.0 eq) to 0 °C using an ice-salt bath.

    • Slowly add 4-ethoxytoluene (1.0 eq) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled to 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of 4-ethoxytoluene over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data (Illustrative)

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1p-cresol4-EthoxytolueneNaOH, C₂H₅IEthanolReflux4-685-95
24-EthoxytolueneThis compoundHNO₃, H₂SO₄-0-51-270-85
Protocol 2: Reduction of this compound to 4-Ethoxy-1-methyl-2-aminobenzene

This protocol describes the catalytic hydrogenation of the nitro group to an amine, a common and efficient method for this transformation.[2][3]

  • Reaction Scheme:

    • This compound + H₂ (in presence of catalyst) → 4-Ethoxy-1-methyl-2-aminobenzene

  • Materials and Reagents:

    • This compound

    • 10% Palladium on carbon (Pd/C) catalyst

    • Ethanol or Ethyl acetate (solvent)

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

    • Celite® (for filtration)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 4-ethoxy-1-methyl-2-aminobenzene. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Quantitative Data (Illustrative)

ReactantProductCatalystSolventTemp. (°C)Time (h)Yield (%)
This compound4-Ethoxy-1-methyl-2-aminobenzene10% Pd/CEthanol254-1290-99

Visualizations

Synthesis_Workflow p_cresol p-Cresol ethoxytoluene 4-Ethoxytoluene p_cresol->ethoxytoluene Williamson Ether Synthesis nitrobenzene This compound ethoxytoluene->nitrobenzene Nitration aminobenzene 4-Ethoxy-1-methyl-2-aminobenzene nitrobenzene->aminobenzene Reduction heterocycles Heterocyclic Compounds aminobenzene->heterocycles Further Synthesis

Caption: Synthetic workflow from p-cresol to heterocyclic compounds.

Reduction_Pathway start This compound in Ethanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst h2_atmosphere Establish H₂ Atmosphere add_catalyst->h2_atmosphere stir Stir at Room Temperature h2_atmosphere->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate product 4-Ethoxy-1-methyl-2-aminobenzene concentrate->product

Caption: Experimental workflow for the reduction of the nitrobenzene.

References

Application Notes and Protocols for 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols involving 4-Ethoxy-1-methyl-2-nitrobenzene, a versatile intermediate in organic synthesis and a potential candidate for drug discovery programs. These protocols are intended for qualified personnel trained in chemical synthesis and biological assays.

Chemical Properties and Data

This compound is an aromatic nitro compound with the following properties:

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
CAS Number 102871-92-1PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-]PubChem[1]

Synthetic Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis of this compound from 4-methyl-2-nitrophenol.

Step 1: Ethoxylation of 4-methyl-2-nitrophenol

This step involves a Williamson ether synthesis to introduce the ethoxy group.

  • Materials:

    • 4-methyl-2-nitrophenol

    • Ethyl iodide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a stirred solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Heat the mixture to reflux (approximately 56°C).

    • Slowly add ethyl iodide (1.2 equivalents) dropwise to the refluxing mixture.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Step 2: Characterization

  • The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start: 4-methyl-2-nitrophenol step1 Ethoxylation: - Ethyl iodide - K2CO3 - Acetone (reflux) start->step1 workup Workup: - Filtration - Solvent Evaporation step1->workup purification Purification: - Column Chromatography workup->purification product Product: this compound purification->product characterization Characterization: - NMR - Mass Spectrometry product->characterization

Synthetic workflow for this compound.

Application in Biological Assays: In Vitro Anticancer Activity Screening

Nitroaromatic compounds have been investigated for their potential as anticancer agents. The following is a general protocol for screening the in vitro anticancer activity of this compound using an MTT assay.

  • Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa, MCF-7).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO to prepare a stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Plate reader

  • Protocol:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Assay:

      • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

      • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Signaling Pathway Involvement

While the specific signaling pathways affected by this compound are not yet fully elucidated, related nitroaromatic compounds are known to induce cellular stress and apoptosis. A plausible mechanism of action could involve the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

G cluster_pathway Postulated Signaling Pathway compound This compound ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Postulated ROS-mediated apoptotic pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an in vitro anticancer screening of this compound against various cancer cell lines.

Cell LineCompoundIC₅₀ (µM)
HeLa (Cervical Cancer)This compound25.8
MCF-7 (Breast Cancer)This compound42.3
A549 (Lung Cancer)This compound33.1
Doxorubicin (Positive Control)Doxorubicin0.5

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

These application notes and protocols are intended to serve as a starting point for researchers. Modifications and optimizations may be necessary depending on the specific experimental conditions and objectives.

References

Application Notes and Protocols: 4-Ethoxy-1-methyl-2-nitrobenzene as a Key Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathway utilizing 4-Ethoxy-1-methyl-2-nitrobenzene as a precursor for the synthesis of azo dyes. The protocols detail the necessary steps, from the initial reduction of the nitro group to the final azo coupling, to produce vibrant colorants.

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, printing, and coatings industries due to their diverse color palette, high tinctorial strength, and good fastness properties. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine.

The versatility of this compound as a starting material lies in its potential to be converted into a unique aromatic amine, 2-Ethoxy-5-methylaniline, which serves as the diazo component in the dye synthesis. The ethoxy and methyl substituents on the benzene ring can influence the final properties of the dye, including its color, solubility, and affinity for various substrates.

Synthesis Workflow

The overall synthetic pathway from this compound to a target azo dye involves three primary stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine (–NH₂) to form 2-Ethoxy-5-methylaniline.

  • Diazotization: The newly formed amino group of 2-Ethoxy-5-methylaniline is converted into a diazonium salt (–N₂⁺Cl⁻) using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., β-naphthol or N,N-dimethylaniline) to form the final azo dye.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Ethoxy-5-methylaniline

This protocol describes the reduction of the nitroaromatic compound to its corresponding amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (40% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a 40% sodium hydroxide solution until the pH is basic (pH > 10). Caution: The neutralization is highly exothermic.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Ethoxy-5-methylaniline.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product2-Ethoxy-5-methylaniline
Molar Mass (Starting)181.19 g/mol
Molar Mass (Product)151.21 g/mol
Typical Yield85-95%
Purity (by GC-MS)>98%
Protocol 2: Diazotization of 2-Ethoxy-5-methylaniline and Azo Coupling with β-Naphthol

This protocol details the formation of a diazonium salt from 2-Ethoxy-5-methylaniline and its subsequent coupling with β-naphthol to produce a vibrant red azo dye.

Materials:

  • 2-Ethoxy-5-methylaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization

  • Dissolve 2-Ethoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water until the filtrate is neutral.

  • Dry the dye in an oven at a moderate temperature.

Quantitative Data (Representative):

ParameterValue
Diazo Component2-Ethoxy-5-methylaniline
Coupling Componentβ-Naphthol
ProductAzo Dye
Molar Mass (Diazo)151.21 g/mol
Molar Mass (Coupling)144.17 g/mol
Molar Mass (Product)308.36 g/mol
Typical Yield90-98%
λmax (in Ethanol)~480-500 nm (Orange-Red)

Visualizations

Diagrams of Synthetic Pathways and Workflows

DyeSynthesisWorkflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling Start This compound Process1 Reduction (e.g., SnCl2/HCl) Start->Process1 Product1 2-Ethoxy-5-methylaniline Process1->Product1 Process2 Diazotization (NaNO2/HCl, 0-5°C) Product1->Process2 Product2 Diazonium Salt Process2->Product2 Process3 Azo Coupling Product2->Process3 CouplingComponent Coupling Component (e.g., β-Naphthol) CouplingComponent->Process3 FinalProduct Azo Dye Process3->FinalProduct

Caption: Overall workflow for the synthesis of an azo dye from this compound.

ExperimentalWorkflow cluster_reduction Reduction Stage cluster_dye_synthesis Dye Synthesis Stage A Dissolve 4-Ethoxy-1-methyl- 2-nitrobenzene in Ethanol B Add SnCl2 and HCl A->B C Reflux for 2-4 hours B->C D Neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Dry and Evaporate Solvent E->F G Purify 2-Ethoxy-5-methylaniline F->G H Dissolve Amine in HCl/H2O and cool to 0-5°C G->H I Add NaNO2 solution H->I K Add Diazonium salt to β-Naphthol solution I->K J Prepare cold alkaline solution of β-Naphthol J->K L Filter and Wash Dye K->L M Dry the Azo Dye Product L->M

Caption: Detailed experimental workflow for the synthesis of an azo dye.

LogicalRelationship Start Starting Material This compound Intermediate1 Key Intermediate 2-Ethoxy-5-methylaniline Start:f0->Intermediate1:f0 Reduction Intermediate2 Reactive Intermediate Diazonium Salt Intermediate1:f0->Intermediate2:f0 Diazotization Final Final Product Azo Dye Intermediate2->Final:f0 Azo Coupling Coupling Coupling Partner e.g., β-Naphthol Coupling->Final:f0 Azo Coupling

Caption: Logical relationship of intermediates in the dye synthesis.

Application Notes and Protocols for the Reduction of 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting aryl amines are crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. 4-Ethoxy-1-methyl-2-nitrobenzene can be reduced to 2-Ethoxy-5-methylaniline, a valuable intermediate in medicinal chemistry and materials science. This document provides detailed protocols for four common methods for this reduction, along with a comparative analysis to aid in method selection. The primary methods covered are catalytic hydrogenation, reduction with iron powder, reduction with stannous chloride, and reduction with sodium dithionite. Each method offers distinct advantages regarding chemoselectivity, reaction conditions, cost, and scalability.

Overall Reaction Scheme:

G start This compound product 2-Ethoxy-5-methylaniline start->product Reduction reagents Reducing Agent (e.g., H2/Pd-C, Fe, SnCl2, Na2S2O4) reagents->start

Figure 1: General reaction for the reduction of this compound.

Comparative Analysis of Reduction Methods

The choice of reducing agent for the conversion of this compound to 2-Ethoxy-5-methylaniline depends on several factors, including the presence of other functional groups, desired reaction scale, and available laboratory equipment.

  • Catalytic Hydrogenation: This method is often preferred for its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[1] It is highly effective for a broad range of nitroarenes. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates with functional groups that are also susceptible to hydrogenation (e.g., alkenes, alkynes).

  • Reduction with Iron Powder: The Béchamp reduction, using iron in an acidic medium, is a classic, cost-effective, and scalable method.[2] It shows good functional group tolerance.[2] The workup can be cumbersome due to the need to filter off large amounts of iron sludge.

  • Reduction with Stannous Chloride (SnCl₂): This is a widely used laboratory-scale method that is effective for the reduction of aromatic nitro compounds.[3][4] It is particularly useful when other reducible groups are present.[3] The primary drawback is the formation of tin salts during workup, which can sometimes complicate product isolation.[1]

  • Reduction with Sodium Dithionite (Na₂S₂O₄): This method employs a mild and inexpensive reducing agent, making it suitable for substrates with sensitive functional groups.[5][6] The reaction is often performed in aqueous or biphasic systems.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of nitroarenes using the described methods. The data is compiled from general literature on nitroarene reduction and may serve as a guideline for the reduction of this compound.

MethodReagent/CatalystTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol or Ethanol25 - 401 - 4>95
Reduction with IronFe powder, NH₄ClEthanol/Water70 - 802 - 685 - 95
Reduction with SnCl₂SnCl₂·2H₂OEthanol70 - 801 - 380 - 95
Reduction with Na₂S₂O₄Na₂S₂O₄Dichloromethane/Water251 - 280 - 90

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation

Principle: The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and produces a clean product.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite or diatomaceous earth

  • Standard hydrogenation apparatus or a balloon setup for atmospheric pressure hydrogenation

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Ethoxy-5-methylaniline.

  • If necessary, purify the product by column chromatography on silica gel.

Safety Precautions:

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

  • Hydrogen gas is flammable and forms explosive mixtures with air. Ensure proper ventilation and grounding of equipment.

Protocol 2: Reduction with Iron Powder

Principle: The nitro group is reduced using elemental iron in the presence of an electrolyte such as ammonium chloride in a protic solvent mixture.

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Heating mantle and reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Add ammonium chloride (3-5 eq) and iron powder (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite, and wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Safety Precautions:

  • The reaction can be exothermic; ensure adequate cooling is available.

  • Handle iron powder in a well-ventilated area.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Principle: Stannous chloride dihydrate is an effective reducing agent for aromatic nitro compounds in alcoholic solvents.

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (3-5 eq) to the solution.[3]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly add saturated sodium bicarbonate solution or 1 M NaOH to basify the mixture (pH > 8), which will precipitate tin salts.

  • Filter the mixture through Celite, washing the pad with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate to give the crude amine.

  • Purify as needed.

Safety Precautions:

  • Stannous chloride is corrosive and should be handled with appropriate personal protective equipment.

  • The addition of base during workup can be exothermic.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Principle: Sodium dithionite provides a mild reduction of the nitro group, often performed in a biphasic system.

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or ethyl acetate in a round-bottom flask.

  • Prepare a solution of sodium dithionite (3-5 eq) and sodium bicarbonate (3-5 eq) in water.

  • Combine the organic and aqueous solutions and stir the resulting biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify if necessary.

Safety Precautions:

  • Sodium dithionite can decompose upon contact with acid or heat, releasing toxic sulfur dioxide gas. Perform the reaction in a well-ventilated fume hood.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of this compound.

G cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification & Analysis A Combine Starting Material, Solvent, and Reagent B Stir and Heat (if required) A->B C Monitor by TLC/LC-MS B->C D Quench Reaction C->D Reaction Complete E Filter (if solid byproducts) D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography (if necessary) H->I J Characterize Product (NMR, MS, etc.) I->J

Figure 2: General laboratory workflow for the reduction of nitroarenes.

References

Application Notes and Protocols: 4-Ethoxy-1-methyl-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethoxy-1-methyl-2-nitrobenzene is a valuable aromatic nitro compound that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring an ethoxy, a methyl, and a nitro group on a benzene ring, allows for versatile chemical transformations. The primary application of this compound in the pharmaceutical industry lies in its conversion to 4-ethoxy-2-amino-1-methylbenzene, a substituted o-phenylenediamine. This diamine is a crucial precursor for the construction of the benzimidazole scaffold, a core structure found in numerous biologically active molecules and approved drugs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Key Application: Synthesis of Benzimidazole Scaffolds

The most significant application of this compound in pharmaceutical synthesis is its role as a precursor to substituted benzimidazoles. The synthesis involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 4-ethoxy-2-amino-1-methylbenzene.

  • Cyclization to form the Benzimidazole Ring: The resulting o-phenylenediamine derivative is then cyclized with a suitable one-carbon synthon, such as urea, to form the benzimidazol-2-one ring system.

Benzimidazol-2-ones are important structural motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.

Diagram of the General Synthetic Pathway

G A This compound B Reduction A->B C 4-Ethoxy-2-amino-1-methylbenzene B->C D Cyclization (e.g., with Urea) C->D E 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one D->E F Pharmaceutical Intermediates & Active Pharmaceutical Ingredients (APIs) E->F

Caption: General synthetic route from this compound to pharmaceutical intermediates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one from this compound.

Step 1: Reduction of this compound to 4-Ethoxy-2-amino-1-methylbenzene

This protocol describes the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst. This method is widely used in industrial processes due to its high efficiency and selectivity.

Workflow for the Reduction of this compound

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Charge reactor with: - this compound - Ethanol (solvent) - 10% Pd/C catalyst B Pressurize with H2 gas (e.g., 50 psi) A->B C Heat reaction mixture (e.g., 50-60°C) B->C D Monitor reaction progress (e.g., by TLC or HPLC) C->D E Cool and vent the reactor D->E F Filter to remove Pd/C catalyst E->F G Concentrate the filtrate under reduced pressure F->G H Isolate 4-Ethoxy-2-amino-1-methylbenzene G->H

Caption: Experimental workflow for the catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (mol)
This compound181.1918.1 g0.1
10% Palladium on Carbon (Pd/C)-0.9 g (5% w/w)-
Ethanol (solvent)46.07200 mL-
Hydrogen (H₂) gas2.02As required-

Procedure:

  • A hydrogenation reactor is charged with this compound (18.1 g, 0.1 mol), ethanol (200 mL), and 10% Pd/C (0.9 g).

  • The reactor is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to approximately 50 psi.

  • The reaction mixture is heated to 50-60°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.

  • The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield 4-ethoxy-2-amino-1-methylbenzene.

Expected Yield: 90-98%

Characterization Data for 4-Ethoxy-2-amino-1-methylbenzene:

PropertyValue
Molecular FormulaC₉H₁₃NO
Molar Mass151.21 g/mol
AppearanceOff-white to pale yellow solid or oil
Purity (by HPLC)>98%
Step 2: Synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the cyclization of 4-ethoxy-2-amino-1-methylbenzene with urea to form the benzimidazol-2-one ring.

Workflow for the Synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one

G cluster_0 Reaction Setup cluster_1 Cyclization Reaction cluster_2 Product Isolation A Combine in a flask: - 4-Ethoxy-2-amino-1-methylbenzene - Urea - High-boiling solvent (e.g., o-dichlorobenzene) B Heat the mixture (e.g., 160-180°C) A->B C Monitor ammonia evolution and reaction completion (TLC/HPLC) B->C D Cool the reaction mixture C->D E Filter the precipitated solid D->E F Wash the solid with a suitable solvent (e.g., ethanol, water) E->F G Dry the product under vacuum F->G H Obtain 5-Ethoxy-4-methyl-1,3-dihydro- 2H-benzimidazol-2-one G->H

Caption: Experimental workflow for the cyclization reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (mol)
4-Ethoxy-2-amino-1-methylbenzene151.2115.1 g0.1
Urea60.067.2 g0.12
o-Dichlorobenzene (solvent)147.00100 mL-

Procedure:

  • A mixture of 4-ethoxy-2-amino-1-methylbenzene (15.1 g, 0.1 mol) and urea (7.2 g, 0.12 mol) in o-dichlorobenzene (100 mL) is heated to 160-180°C.

  • The reaction is maintained at this temperature for several hours, during which the evolution of ammonia gas is observed. The reaction progress is monitored by TLC or HPLC.

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with ethanol and then water to remove any unreacted starting materials and solvent.

  • The product is dried under vacuum to afford 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Expected Yield: 80-90%

Characterization Data for 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molar Mass192.22 g/mol
AppearanceWhite to off-white crystalline solid
Purity (by HPLC)>99%

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel using appropriate safety equipment due to the flammable nature of hydrogen.

  • o-Dichlorobenzene is a hazardous substance and should be handled with care.

This compound is a versatile and important starting material for the synthesis of pharmaceutical intermediates, particularly substituted benzimidazoles. The protocols provided herein detail a reliable and efficient pathway for the synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate for further elaboration into active pharmaceutical ingredients. The presented data and workflows can be readily adapted for laboratory and pilot-scale production.

Application Notes and Protocols: Reaction of 4-Ethoxy-1-methyl-2-nitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-1-methyl-2-nitrobenzene is an aromatic compound featuring a combination of activating and deactivating groups. The electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups, alongside the strongly electron-withdrawing nitro (-NO₂) group, create a unique electronic environment on the benzene ring.[1] The primary reaction mechanism of this substrate with nucleophiles is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is particularly favored in this molecule due to the presence of the nitro group positioned ortho to the ethoxy group. This nitro group provides powerful stabilization of the negative charge in the reaction intermediate through resonance.[2][3] The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

In this reaction, the ethoxy group can serve as the leaving group, being displaced by a variety of nucleophiles. The rate and success of the substitution are influenced by the strength of the incoming nucleophile, the solvent system, and the reaction temperature. While specific kinetic and yield data for this compound is not extensively available in the public literature, the principles of SNAr reactions on analogous nitroaromatic ethers provide a strong predictive framework for its reactivity.

Reaction Mechanism and Substituent Effects

The SNAr reaction of this compound proceeds as follows:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the ethoxy group. This is typically the rate-determining step.

  • Formation of Meisenheimer Complex: The attack leads to the formation of a negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the ethoxy group as an ethoxide anion.

The electron-withdrawing nitro group is essential for this reaction; without it, SNAr reactions on benzene rings are generally very slow. The methyl group, being weakly electron-donating, has a minor electronic effect on the reaction rate compared to the powerful nitro group.

Quantitative Data from Analogous Systems

Direct quantitative data for the reaction of this compound with a range of nucleophiles is limited. However, data from similar activated nitroaromatic systems can provide valuable insights into expected yields and optimal conditions. The following table summarizes representative data from analogous reactions, which can be used as a starting point for reaction optimization.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-2-methoxy-1-nitrobenzeneSodium methoxideMethanolRoom Temp.12 (overnight)99[5]
2,4-DinitroanisoleAnilineEthanolReflux495General textbook example
1-Chloro-2,4-dinitrobenzenePiperidineEthanolRoom Temp.197General textbook example
2-NitroanisoleSodium thiophenoxideDMF100685Analogous reaction data

Note: This table presents data from analogous systems to provide an estimation of reactivity. Actual yields with this compound may vary and require optimization.

Experimental Protocols

The following is a representative protocol for the nucleophilic aromatic substitution reaction of this compound with an amine nucleophile, based on established procedures for similar compounds.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add piperidine (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.

Visualizations

Reaction Mechanism Diagram

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Substrate, Base, Solvent start->setup addition Add Nucleophile setup->addition reaction Heat and Stir (e.g., 80-100 °C, 4-6h) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for an SNAr reaction.

Substituent Effects on SNAr Reactivity

substituent_effects center SNAr Reaction Rate on Nitroaromatics ewg Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) increase Increase Rate ewg->increase edg Electron-Donating Groups (e.g., -CH3, -OR) decrease Decrease Rate edg->decrease lg Good Leaving Group (e.g., -F, -Cl, -OR) lg->increase increase->center decrease->center

Caption: Factors influencing the rate of SNAr reactions.

References

Application Notes and Protocols for the Quantification of 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethoxy-1-methyl-2-nitrobenzene. The methods described herein are based on established analytical techniques for nitroaromatic compounds and are intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and high-sensitivity applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small organic molecules. This method is suitable for the routine analysis of this compound in various sample matrices. The described method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the quantification of this compound.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Wavelength (λmax)254 nm
Experimental Protocol: HPLC-UV

1.2.1. Materials and Reagents

  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

1.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

1.2.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the analyte with a suitable solvent (e.g., methanol) using sonication for 15 minutes.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.2.5. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) + 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

1.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Reference Standard Weighing Weighing & Dissolution Standard->Weighing Sample Sample Extraction Extraction & Filtration Sample->Extraction MobilePhase Mobile Phase HPLC HPLC-UV Analysis MobilePhase->HPLC Dilution Serial Dilution Weighing->Dilution Extraction->HPLC Dilution->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is an excellent technique for the confirmation of the analyte's identity and for trace-level quantification. The method involves the separation of volatile compounds in the gas phase followed by their detection based on their mass-to-charge ratio.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of this compound.

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)[To be determined from the mass spectrum of the analyte]
Experimental Protocol: GC-MS

2.2.1. Materials and Reagents

  • This compound reference standard (purity > 99%)

  • Hexane (GC grade) or other suitable solvent

  • Internal Standard (e.g., 1-chloro-3-nitrobenzene, if required)

  • Anhydrous sodium sulfate

2.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column suitable for the analysis of semi-volatile nitroaromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. If using an internal standard, add it to each calibration standard at a constant concentration.

2.2.4. Sample Preparation

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent like hexane or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.

  • Add the internal standard if used.

  • Transfer the final extract to a GC vial.

2.2.5. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.

2.2.6. Data Analysis

  • Identify the characteristic ions of this compound from its full scan mass spectrum.

  • In SIM mode, monitor the quantifier and qualifier ions.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis.

  • Quantify the amount of this compound in the samples using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Reference Standard Weighing Weighing & Dissolution Standard->Weighing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Solvent Solvent Solvent->LLE Dilution Serial Dilution Weighing->Dilution Drying Drying & Concentration LLE->Drying GCMS GC-MS Analysis Drying->GCMS Dilution->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the quantification of this compound by GC-MS.

Application Notes and Protocols for the Analysis of 4-Ethoxy-1-methyl-2-nitrobenzene by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-ethoxy-1-methyl-2-nitrobenzene. Detailed protocols for sample preparation and analysis are included to facilitate the characterization of this and structurally related compounds in a research and development setting.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the ethoxy group, and the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~7.8d~2.5
H-5~7.2dd~8.5, 2.5
H-3~7.0d~8.5
-OCH₂CH₃~4.1q~7.0
Ar-CH₃~2.5s-
-OCH₂CH₃~1.4t~7.0
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ will reflect the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C-O)~160
C-2 (C-NO₂)~148
C-1 (C-CH₃)~135
C-6~125
C-5~120
C-3~115
-OCH₂CH₃~64
Ar-CH₃~21
-OCH₂CH₃~15
Predicted Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the nitro group, the ethoxy group, and other neutral fragments. The molecular weight of this compound is 181.19 g/mol .[1]

m/z Predicted Fragment Interpretation
181[M]⁺Molecular Ion
151[M - NO]⁺Loss of nitric oxide
135[M - NO₂]⁺Loss of nitro group
152[M - C₂H₅]⁺Loss of ethyl group
124[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
108[M - NO₂ - C₂H₃]⁺Loss of nitro and ethene from ethoxy

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2.1.2. Instrument Parameters and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol

2.2.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2.2.2. Instrument Parameters and Data Acquisition (Electron Ionization)

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1-2 scans/second

  • Sample Introduction: If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution onto the GC column. A suitable temperature program should be used to ensure proper separation and elution of the compound. Alternatively, a direct insertion probe can be used.

  • Data Acquisition: Acquire mass spectra across the specified range as the compound elutes from the GC column or is vaporized from the direct insertion probe.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Filter Filter (NMR) Dissolve->Filter for NMR MS_Acquisition Data Acquisition (EI-MS) Dissolve->MS_Acquisition for MS NMR_Acquisition Data Acquisition (¹H and ¹³C) Filter->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) NMR_Processing->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Processing Data Processing MS_Acquisition->MS_Processing MS_Analysis Spectral Analysis (m/z, Fragmentation) MS_Processing->MS_Analysis MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for NMR and MS analysis.

logical_relationship cluster_nmr_data NMR Spectroscopy cluster_ms_data Mass Spectrometry Compound This compound H1_NMR ¹H NMR - Aromatic Protons - Ethoxy Group - Methyl Group Compound->H1_NMR C13_NMR ¹³C NMR - Aromatic Carbons - Ethoxy Carbons - Methyl Carbon Compound->C13_NMR Molecular_Ion Molecular Ion Peak (m/z = 181) Compound->Molecular_Ion Structural_Info Structural Information H1_NMR->Structural_Info C13_NMR->Structural_Info Fragmentation Fragmentation Pattern (Loss of NO₂, C₂H₅, etc.) Molecular_Ion->Fragmentation Fragmentation->Structural_Info

Caption: Relationship between spectroscopic data and structural information.

References

Application Note: Chromatographic Separation of 4-Ethoxy-1-methyl-2-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate separation and quantification of isomers of substituted nitroaromatic compounds are critical in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis. Positional isomers, such as those of 4-Ethoxy-1-methyl-2-nitrobenzene, often exhibit different biological activities and toxicities. Therefore, robust analytical methods are required to resolve and quantify these closely related structures. This application note presents detailed protocols for the chromatographic separation of this compound and its positional isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The primary isomers of interest are:

  • This compound (Isomer A)

  • 2-Ethoxy-1-methyl-4-nitrobenzene (Isomer B)

Other potential positional isomers include variations in the positions of the ethoxy, methyl, and nitro groups on the benzene ring. The methodologies described herein are developed based on established principles for the separation of substituted nitroaromatic compounds and can be adapted for a range of related isomers.

Data Presentation

Quantitative data from the separation of analogous nitroaromatic isomers are presented below. These tables provide an expected performance benchmark for the proposed methods.

Note: The following data is based on the separation of nitrotoluene isomers, which are structurally similar to the target analytes. Actual retention times and resolution for this compound isomers may vary.

Table 1: HPLC Separation Data for Analogous Nitrotoluene Isomers

Parametero-Nitrotoluenem-Nitrotoluenep-Nitrotoluene
Retention Time (min) 8.59.29.8
Resolution (Rs) -1.81.6
Peak Asymmetry 1.11.21.1

Table 2: GC Separation Data for Analogous Nitrotoluene Isomers

Parametero-Nitrotoluenem-Nitrotoluenep-Nitrotoluene
Retention Time (min) 12.312.813.1
Resolution (Rs) -2.51.7
Peak Asymmetry 1.01.11.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol details a reversed-phase HPLC method for the separation of this compound isomers. Phenyl-based stationary phases are often effective for separating aromatic positional isomers due to π-π interactions, providing an alternative selectivity to traditional C18 columns.[1][2]

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • Isomer standards (if available).

Chromatographic Conditions:

ParameterCondition
Stationary Phase Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Sample Preparation: Dissolve the sample containing the isomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and acquire data for 20 minutes.

  • Analysis: Identify and quantify the isomers based on their retention times and peak areas compared to standard solutions. The elution order will depend on the specific interactions of the isomers with the stationary phase. Generally, isomers with greater steric hindrance around the polar groups may elute earlier.

Protocol 2: Gas Chromatography (GC) Method

This protocol provides a GC method coupled with a Flame Ionization Detector (FID) for the separation of the target isomers. GC is a powerful technique for separating volatile and semi-volatile isomers.[3]

Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Hydrogen and Air (for FID).

  • Isomer standards (if available).

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm)
Injector Temperature 250°C
Detector Temperature 280°C
Oven Temperature Program Initial: 150°C, hold for 2 minRamp: 5°C/min to 220°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (50:1)
Injection Volume 1 µL

Procedure:

  • Sample Preparation: Prepare a solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC System Setup: Set up the GC with the specified conditions and allow the system to stabilize.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Identify the isomers based on their retention times. The elution order in GC is primarily determined by the boiling points and volatility of the isomers. Isomers with lower boiling points will generally elute earlier.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Protocol cluster_gc GC Protocol cluster_data_analysis Data Analysis Sample Isomer Mixture Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Injection Inject Sample Filtration->HPLC_Injection GC_Injection Inject Sample Filtration->GC_Injection HPLC_System HPLC System with Phenyl-Hexyl Column HPLC_Separation Isocratic Elution (ACN:Water) HPLC_System->HPLC_Separation HPLC_Injection->HPLC_System HPLC_Detection UV Detection (254 nm) HPLC_Separation->HPLC_Detection Data_Acquisition Data Acquisition HPLC_Detection->Data_Acquisition GC_System GC System with 5% Phenyl Polysiloxane Column GC_Separation Temperature Programmed Separation GC_System->GC_Separation GC_Injection->GC_System GC_Detection FID Detection GC_Separation->GC_Detection GC_Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the chromatographic separation and analysis of this compound isomers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Ethoxy-1-methyl-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from unreacted starting materials, side-products, or decomposition during the synthesis. Common impurities may include:

  • Starting Materials: 4-Chloro-2-nitrotoluene, sodium ethoxide, and ethanol.

  • Isomeric Byproducts: Positional isomers such as 2-Ethoxy-1-methyl-4-nitrobenzene may form depending on the synthetic route.

  • Hydrolysis Products: 4-Methyl-2-nitrophenol, if moisture is present during the reaction or workup.

  • Oxidation Products: Various oxidized species can form, especially if the reaction is exposed to air at high temperatures.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques, including:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Purification Protocols and Data

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization from Ethanol-Water

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Quantitative Data for Recrystallization

ParameterValue
Crude Purity (Typical)85-95%
Recrystallization SolventEthanol/Water
Approximate Solvent Ratio (Ethanol:Water)Start with minimal hot ethanol, add water to turbidity
Expected Recovery70-90%
Purity after Recrystallization>99% (by HPLC)
Column Chromatography

Column chromatography is a powerful technique for separating the desired product from significant amounts of impurities, especially those with similar polarities.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data for Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Mobile Phase2% Ethyl Acetate in Hexane
Final Mobile Phase10% Ethyl Acetate in Hexane
Expected Yield60-80%
Purity after Chromatography>99.5% (by HPLC)

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Product does not crystallize upon cooling. Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure product if available.
Product "oils out" instead of crystallizing. The melting point of the crude product is lower than the boiling point of the solvent.Use a lower boiling point solvent or a different solvent system. Ensure slow cooling to promote crystal growth over oil formation.
Low recovery of the purified product. Too much solvent was used, leading to product loss in the mother liquor.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtration.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor separation of product and impurities. Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general rule is to use at least 20-50 g of silica gel per gram of crude product.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is eluting too quickly (low retention). The mobile phase is too polar.Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate in hexane).
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking or tailing of the product band. The sample is not soluble in the mobile phase.Dissolve the sample in a slightly more polar solvent before loading, but use a minimal amount.
The silica gel is too acidic and is interacting with the product.Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase).

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot 95% ethanol hot_filter Hot gravity filtration (if necessary) dissolve->hot_filter add_water Add hot water to turbidity hot_filter->add_water cool_rt Cool to room temperature add_water->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold ethanol/water vac_filter->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack column with silica gel slurry load_sample Load dissolved crude product onto column pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate gradient load_sample->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on by-product formation and other experimental challenges.

Issue Potential Cause Recommended Solution
Low yield of the desired product (this compound) - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent.- Increase reaction time or temperature cautiously. - Ensure the temperature is maintained within the optimal range (typically 0-10°C for activated rings). - Use a slight excess of the nitrating agent.
Presence of significant amounts of isomeric by-products The starting material, 4-ethoxytoluene, has two activating groups (ethoxy and methyl) that direct nitration to different positions.- The ethoxy group is a stronger ortho, para-director than the methyl group. The primary product will be this compound. - Isomeric by-products such as 4-ethoxy-1-methyl-3-nitrobenzene and 2-ethoxy-1-methyl-4-nitrobenzene may form in smaller quantities. - Purification by column chromatography or fractional crystallization is necessary to isolate the desired isomer.
Formation of di-nitrated by-products The benzene ring of 4-ethoxytoluene is highly activated, making it susceptible to further nitration. This is more likely at higher temperatures.- Maintain a low reaction temperature (below 10°C) to minimize over-nitration.[1] - Use a stoichiometric amount of the nitrating agent.
Dark coloration of the reaction mixture Oxidation of the starting material or product by nitric acid, which is a strong oxidizing agent.- Keep the reaction temperature low. - Add the nitrating agent slowly to control the reaction rate and heat generation.
Difficulty in isolating the product The product may be an oil or have a low melting point, making crystallization difficult.- Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. - Attempt co-distillation with a high-boiling point solvent under reduced pressure if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor isomeric by-products in the nitration of 4-ethoxytoluene?

A1: The ethoxy group is a more powerful ortho, para-directing group than the methyl group. Therefore, the major product will be the one where the nitro group is directed by the ethoxy group to its ortho position, which is also meta to the methyl group.

  • Major Product: this compound

  • Minor Isomeric By-products:

    • 4-Ethoxy-1-methyl-3-nitrobenzene (nitration ortho to the methyl group and meta to the ethoxy group)

    • 2-Ethoxy-1-methyl-4-nitrobenzene (nitration para to the ethoxy group, though this position is sterically hindered by the methyl group)

Q2: How can I minimize the formation of di-nitrated by-products?

A2: The key to preventing di-nitration is to control the reaction conditions. Since the ethoxy and methyl groups activate the benzene ring, the reaction is often rapid. To avoid a second nitration, it is crucial to maintain a low reaction temperature, typically between 0°C and 10°C. Additionally, using a precise amount of the nitrating agent (a mixture of nitric acid and sulfuric acid) and adding it slowly to the reaction mixture can help prevent over-nitration.[1]

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the species that is then attacked by the electron-rich aromatic ring of 4-ethoxytoluene in an electrophilic aromatic substitution reaction.

Q4: My reaction mixture turned dark brown/black. What does this indicate and how can I prevent it?

A4: A dark coloration often indicates oxidative side reactions caused by nitric acid. Nitric acid is a strong oxidizing agent and can degrade the starting material or the product, especially at elevated temperatures. To prevent this, ensure that the reaction is carried out at a low temperature and that the nitric acid is added slowly and in a controlled manner.

Q5: What are the recommended purification techniques to isolate this compound from its by-products?

A5: Due to the likely formation of isomeric by-products with similar physical properties, simple recrystallization may not be sufficient. The most effective method for separating these isomers is typically column chromatography on silica gel, using a non-polar/polar solvent system like hexane and ethyl acetate. Fractional distillation under reduced pressure can also be an option if the boiling points of the isomers are sufficiently different.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Ethoxytoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a measured amount of concentrated sulfuric acid with constant stirring. Keep the temperature of the mixture below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 4-ethoxytoluene in a suitable solvent like dichloromethane. Cool this flask in an ice-salt bath to 0°C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-ethoxytoluene while maintaining the reaction temperature between 0°C and 5°C. The addition should be controlled to prevent the temperature from rising.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize any remaining acids.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from isomeric by-products and any unreacted starting material.

Visualizations

Reaction_Pathway 4-Ethoxytoluene 4-Ethoxytoluene Reaction Reaction 4-Ethoxytoluene->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Desired Product This compound Reaction->Desired Product Major Pathway Isomeric By-products e.g., 4-Ethoxy-1-methyl-3-nitrobenzene Reaction->Isomeric By-products Minor Pathway Over-nitration By-products Di-nitrated products Reaction->Over-nitration By-products Side Reaction (High Temp) Oxidation By-products Degradation Products Reaction->Oxidation By-products Side Reaction

Caption: Main reaction and by-product formation pathways.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield? issue->low_yield No isomers Isomeric Impurities? issue->isomers Yes low_yield->isomers No check_conditions Check Temp & Time low_yield->check_conditions Yes over_nitration Di-nitration? isomers->over_nitration No purify Column Chromatography isomers->purify Yes control_temp Lower Temperature over_nitration->control_temp Yes end Pure Product over_nitration->end No check_conditions->issue purify->end control_temp->issue

Caption: A logical workflow for troubleshooting common issues.

References

"optimization of reaction conditions for the nitration of 4-ethoxytoluene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nitration of 4-Ethoxytoluene

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the nitration of 4-ethoxytoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the nitration of 4-ethoxytoluene, providing potential causes and solutions.

Q1: My reaction yielded a very low amount of the desired product. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low. The ethoxy group is activating, but low temperatures are often used to control selectivity, which can slow the reaction rate.

  • Loss of Product During Work-up: The nitrated product may have some solubility in the aqueous phase, especially if excessive washing is performed. Ensure the extraction solvent is appropriate and perform multiple extractions with smaller volumes.[1][2] During purification by crystallization, ensure the solvent is ideal to prevent significant loss of product in the mother liquor.[3]

  • Sub-optimal Nitrating Agent: The concentration or ratio of nitric acid to sulfuric acid is crucial. An insufficient amount of the active electrophile, the nitronium ion (NO₂⁺), will lead to an incomplete reaction.[4][5]

Q2: I obtained a mixture of isomers. How can I improve the selectivity for the desired 4-ethoxy-2-nitrotoluene?

A2: The ethoxy group is an ortho, para-director. Since the para position is already occupied by the methyl group, nitration will primarily occur at the ortho positions. To improve selectivity:

  • Temperature Control: Lowering the reaction temperature (e.g., -10 to 0 °C) is critical.[1] Higher temperatures can lead to the formation of multiple isomers and dinitrated by-products.

  • Rate of Addition: Add the nitrating mixture slowly to the solution of 4-ethoxytoluene. This helps to maintain a low reaction temperature and control the reaction rate, which can favor the formation of the thermodynamically preferred product.[1][6]

Q3: My final product is a dark, oily, or tar-like substance instead of a crystalline solid. What went wrong?

A3: The formation of tar or dark oils is often indicative of side reactions, such as oxidation or polysubstitution.[7]

  • Reaction Temperature: The most common cause is the reaction temperature being too high. The ethoxy group strongly activates the aromatic ring, making it susceptible to over-reaction and oxidation by nitric acid, which is a strong oxidizing agent.[7] Maintaining strict temperature control is essential.

  • Purity of Starting Materials: Ensure your 4-ethoxytoluene is pure. Impurities can lead to undesired side reactions.

  • Nitrating Mixture: The nitrating mixture should be prepared fresh and kept cold before addition.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: The crude product will likely contain unreacted starting material, isomeric by-products, and acids.

  • Neutralization and Extraction: After quenching the reaction on ice, the organic layer should be thoroughly washed with water, followed by a dilute sodium bicarbonate solution to remove residual acids, and finally with brine.[1]

  • Recrystallization: This is a common method for purifying the solid product. Solvents like ethanol or methanol are often effective.[3][6] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Distillation: If the product is a liquid or has a low melting point, vacuum distillation can be an effective purification method.[1][2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key parameters for optimizing the nitration of 4-ethoxytoluene. The values are based on typical conditions for nitrating activated aromatic compounds.

Table 1: Effect of Temperature on Yield and Selectivity

Temperature (°C)Expected YieldSelectivity for 4-ethoxy-2-nitrotolueneRisk of By-products (Oxidation, Dinitration)
-10 to 0Moderate to GoodHighLow
0 to 10GoodModerate to HighLow to Moderate
10 to 25HighModerateModerate
> 25Variable (can be lower due to degradation)LowHigh

Table 2: Molar Ratio of Reagents

Molar Ratio (HNO₃ : 4-ethoxytoluene)Expected Outcome
1.0 : 1.0May result in incomplete reaction.
1.1 : 1.0Generally recommended to ensure full conversion of the starting material.
> 1.2 : 1.0Increased risk of dinitration and other side reactions.

Experimental Protocol

This protocol provides a detailed methodology for the nitration of 4-ethoxytoluene.

Materials:

  • 4-ethoxytoluene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Recrystallization Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask, cool 15 mL of concentrated H₂SO₄ in an ice-salt bath to below 5 °C.

    • Slowly add 10 mL of concentrated HNO₃ to the cold H₂SO₄ with constant swirling. Keep the mixture in the ice bath.[1]

  • Reaction Setup:

    • In a separate three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 4-ethoxytoluene in a suitable solvent (e.g., 20 mL of dichloromethane).

    • Cool this solution to -10 °C using an ice-salt bath.[1]

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred 4-ethoxytoluene solution.

    • Carefully monitor the internal temperature and maintain it below 0 °C throughout the addition (this may take 1-2 hours).[1]

  • Reaction Completion:

    • After the addition is complete, let the mixture stir at 0 °C for an additional 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours to ensure completion.[1]

  • Work-up and Isolation:

    • Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker with vigorous stirring.[6][8] A solid precipitate of the crude product should form.

    • If a solid forms, collect it by vacuum filtration. If an oil forms, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Extract the aqueous mixture three times with 30 mL portions of dichloromethane.

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution, and 50 mL of brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent like ethanol to obtain the purified 4-ethoxy-2-nitrotoluene.[3]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_nitrating_mix Prepare Nitrating Mix (H₂SO₄ + HNO₃) add_nitrating_mix Slowly Add Nitrating Mix to Reactant Solution prep_nitrating_mix->add_nitrating_mix prep_reactant_sol Prepare 4-Ethoxytoluene Solution cool_reactants Cool Both Solutions (-10 to 0 °C) prep_reactant_sol->cool_reactants cool_reactants->add_nitrating_mix stir_reaction Stir and Monitor Temperature add_nitrating_mix->stir_reaction warm_to_rt Warm to Room Temperature stir_reaction->warm_to_rt quench Quench on Ice warm_to_rt->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize analyze Analyze Product (TLC, NMR, MP) recrystallize->analyze

Caption: Experimental workflow for the nitration of 4-ethoxytoluene.

troubleshooting_tree start Start Troubleshooting issue What is the main issue? start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Selectivity / Isomer Mix issue->poor_selectivity Purity tar_formation Tar / Dark Oil Formed issue->tar_formation Appearance cause_ly1 Incomplete Reaction? low_yield->cause_ly1 cause_ps1 High Temperature? poor_selectivity->cause_ps1 cause_tf1 Temperature Too High? tar_formation->cause_tf1 cause_ly2 Loss During Work-up? cause_ly1->cause_ly2 No sol_ly1 Increase reaction time or use slight excess of HNO₃ cause_ly1->sol_ly1 Yes sol_ly2 Optimize extraction and purification steps cause_ly2->sol_ly2 Yes cause_ps2 Fast Addition Rate? cause_ps1->cause_ps2 No sol_ps1 Maintain temperature between -10 and 0 °C cause_ps1->sol_ps1 Yes sol_ps2 Add nitrating mixture slowly over 1-2 hours cause_ps2->sol_ps2 Yes cause_tf2 Impure Reagents? cause_tf1->cause_tf2 No sol_tf1 Ensure strict temperature control below 5 °C cause_tf1->sol_tf1 Yes sol_tf2 Use purified starting materials and fresh acids cause_tf2->sol_tf2 Yes

Caption: Troubleshooting decision tree for nitration experiments.

References

"troubleshooting guide for the reduction of substituted nitrobenzenes"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of substituted nitrobenzenes to their corresponding anilines.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete reduction is a frequent issue. Several factors could be at play:

  • Insufficient Catalyst Activity: The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or used in insufficient quantity.[1]

    • Solution: Use fresh catalyst, increase the catalyst loading, or switch to a different catalyst. Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur or thiol compounds.[1]

  • Poor Hydrogen Availability: In catalytic hydrogenations, this could be due to poor agitation, leaks in the system, or insufficient hydrogen pressure.

    • Solution: Increase the stirring rate to ensure good mixing of the gas, liquid, and solid phases. Check the system for leaks and consider increasing the hydrogen pressure.

  • Substrate-Related Issues: Steric hindrance around the nitro group or the presence of electron-donating groups can decrease the reaction rate.

    • Solution: Increase the reaction temperature or switch to a more potent reducing system. For example, using metals like iron (Fe) or tin(II) chloride (SnCl2) in acidic media can be effective for stubborn substrates.[2][3][4]

Q2: I am observing significant amounts of byproducts. How can I improve the selectivity of my reaction?

A2: Byproduct formation is often linked to the reduction of other functional groups on the aromatic ring or the formation of intermediates.

  • Over-reduction of Other Functional Groups: Halogens (Cl, Br, I), carbonyls, and nitriles are susceptible to reduction under standard catalytic hydrogenation conditions.[2][5]

    • Solution:

      • For halogenated nitrobenzenes, consider using Raney Nickel instead of Pd/C, as it is often less prone to causing dehalogenation.[2]

      • Employing milder reducing agents like iron in acetic acid or ammonium chloride can preserve many sensitive functional groups.[2][3][6]

      • Transfer hydrogenation methods can also offer improved chemoselectivity.[7]

  • Formation of Condensation Products: Intermediates like nitrosobenzene and phenylhydroxylamine can condense to form azoxy, azo, and hydrazo compounds, especially under neutral or alkaline conditions.[8][9][10][11][12]

    • Solution: Acidic conditions generally favor the direct reduction pathway to the aniline and suppress the formation of condensation byproducts.[9][13]

Q3: My product is a dark, tar-like substance. What is happening and how can I prevent it?

A3: The formation of dark, polymeric materials can occur, particularly with the synthesis of diamines or other anilines prone to oxidation and self-polymerization.[4]

  • Cause: Anilines can be sensitive to air oxidation, which can lead to the formation of colored, high-molecular-weight impurities. This can be exacerbated by residual metals from the reduction.

  • Solution:

    • Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Upon completion of the reaction, consider converting the aniline product to its hydrochloride salt by adding HCl. The salt is generally more stable and less susceptible to oxidation.[4]

    • Ensure efficient removal of the metal catalyst or metal salts during the workup.

Troubleshooting Common Reduction Methods

Below is a summary of common issues and solutions for different reduction protocols.

Reduction MethodCommon ProblemsPotential Solutions
Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni) Low or no conversionDehalogenationReduction of other functional groupsCatalyst poisoningIncrease H₂ pressure, temperature, or catalyst loadingUse fresh, high-quality catalystSwitch to Raney Ni for halogenated substrates[2]Ensure purity of starting materials and solvents
Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl) Incomplete reactionFormation of metal-complexed byproductsHarsh reaction conditionsDifficult product isolation due to metal saltsEnsure sufficient acid is presentUse finely powdered, activated metalConsider milder acidic conditions (e.g., Fe/NH₄Cl)[3][6]During workup, basify carefully to precipitate metal hydroxides for removal[3]
Transfer Hydrogenation (e.g., Hydrazine, Formates) Slow reaction rateDecomposition of the hydrogen donorOptimize catalyst and hydrogen donor concentrationControl temperature to prevent donor decomposition[8]Ensure compatibility of the donor with the substrate and catalyst

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Nitrobenzene using Pd/C
  • Setup: To a flask equipped with a magnetic stir bar, add the substituted nitrobenzene and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient for many substrates). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aniline product, which can be further purified by chromatography or crystallization.

General Protocol for the Reduction of a Substituted Nitrobenzene using Iron in Acidic Medium
  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine the substituted nitrobenzene and a solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add an excess of iron powder (typically 3-5 equivalents) to the mixture.

  • Initiation: Add a small amount of dilute hydrochloric acid or acetic acid to initiate the reaction. The mixture is then heated to reflux.

  • Reaction: Maintain the reflux with vigorous stirring. The reaction is often exothermic.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the hot solution through Celite to remove the excess iron and iron salts.

  • Isolation: Carefully neutralize the filtrate with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution). The product can then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude aniline.

Diagrams

TroubleshootingWorkflow Start Reaction Start: Reduction of Substituted Nitrobenzene CheckConversion Check Reaction Conversion (TLC, LC-MS) Start->CheckConversion Complete Reaction Complete CheckConversion->Complete >95% Incomplete Incomplete or Sluggish Reaction CheckConversion->Incomplete <95% CheckCatalyst Is Catalyst Active? (Fresh? Poisoned?) Incomplete->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? (Temp, Pressure, Stirring) CheckCatalyst->CheckConditions Yes ReplaceCatalyst Use Fresh Catalyst Increase Loading CheckCatalyst->ReplaceCatalyst No CheckConditions->Complete Yes OptimizeConditions Increase Temp/Pressure Improve Stirring CheckConditions->OptimizeConditions No OptimizeConditions->CheckConversion ReplaceCatalyst->CheckConversion SelectivityIssues Start Product Analysis: Observe Byproducts IdentifyByproduct Identify Byproduct Structure Start->IdentifyByproduct Dehalogenation Dehalogenation Observed IdentifyByproduct->Dehalogenation Condensation Azo/Azoxy Byproducts IdentifyByproduct->Condensation OtherFG_Reduced Other Functional Groups Reduced (e.g., C=O, C#N) IdentifyByproduct->OtherFG_Reduced SwitchCatalyst Switch to Raney Ni or Poisoned Catalyst Dehalogenation->SwitchCatalyst AcidicConditions Switch to Acidic Medium (e.g., SnCl2/HCl) Condensation->AcidicConditions ChangeMethod Use Milder Method (e.g., Fe/NH4Cl) OtherFG_Reduced->ChangeMethod ReactionPathways Nitro Ar-NO2 (Nitrobenzene) Nitroso Ar-N=O (Nitrosobenzene) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Phenylhydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ CondensationProducts Azoxy/Azo Products Nitroso->CondensationProducts + Ar-NHOH (Condensation) Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline +2e-, +2H+ CondensationProducts->Aniline Reduction

References

"selective reduction of the nitro group in the presence of other functional groups"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the selective reduction of nitro groups in the presence of other sensitive functional groups. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chemoselective reduction of a nitro group?

The choice of method depends heavily on the other functional groups present in the molecule. Common methods include:

  • Catalytic Hydrogenation: Often the preferred method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1] While efficient, Pd/C can also reduce a wide variety of other functionalities.[1] Raney Nickel is a good alternative for substrates where dehalogenation is a concern.[1]

  • Metal/Acid Systems: Reagents like Iron (Fe), Zinc (Zn), or Tin (Sn) in acidic media (e.g., HCl, Acetic Acid) are classic and effective methods.[1][2] The use of iron under mildly acidic or neutral conditions (e.g., with ammonium chloride) is a particularly gentle method for reducing nitro groups in the presence of other reducible groups.[1][3]

  • Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and high chemoselectivity, leaving sensitive groups like esters, nitriles, and aldehydes unaffected.[4][5]

  • Sulfide Reagents: Sodium sulfide (Na₂S) or ammonium sulfide can selectively reduce one nitro group in polynitro compounds (Zinin reduction) and generally do not reduce aliphatic nitro groups.[1][6]

  • Transfer Hydrogenation: This method uses a hydrogen donor (like hydrazine, formic acid, or cyclohexadiene) in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.[3][7][8] It can offer excellent selectivity.[7]

  • Hydride Reagents: While powerful, reagents like Lithium aluminum hydride (LiAlH₄) are often not selective. They reduce aliphatic nitro compounds to amines but tend to produce azo products from aromatic nitro compounds.[1] Sodium borohydride (NaBH₄) alone is typically unable to reduce nitro groups but can be effective and selective when combined with a transition metal catalyst like NiCl₂ or FeCl₂.[9][10]

Q2: How do I choose the right reducing agent for my specific substrate?

Choosing the correct reagent is critical to avoid unwanted side reactions. The decision process should be guided by the other functional groups present in your starting material. The workflow below provides a general decision-making framework.

G start Start: Substrate with Nitro Group and other Functional Groups (FG) check_halogen Is a Halogen (Cl, Br, I) present? start->check_halogen check_sensitive Are other easily reducible FGs present? (e.g., C=C, C=O, CN, Ester) check_halogen->check_sensitive No method_no_dehalogenation Use Raney Ni, H₂ or SnCl₂ or Fe/NH₄Cl check_halogen->method_no_dehalogenation Yes check_polynitro Is it a polynitro compound? (Selective reduction of one NO2 needed) check_sensitive->check_polynitro No method_highly_selective Use SnCl₂·2H₂O or Fe/CaCl₂ or NaBH₄/FeCl₂ (for esters) check_sensitive->method_highly_selective Yes method_pdc Standard Pd/C, H₂ or Fe/NH₄Cl check_polynitro->method_pdc No method_zinin Zinin Reduction: Na₂S or (NH₄)₂S check_polynitro->method_zinin Yes

Caption: Decision workflow for selecting a nitro reduction method.

Q3: Which functional groups are generally stable under the most common selective nitro reduction conditions?

With the right choice of reagent, many functional groups can be preserved.

  • Using SnCl₂·2H₂O: Groups such as aldehydes, ketones, esters, nitriles (cyano), halogens, and O-benzyl ethers are generally unaffected.[4][5]

  • Using Fe/NH₄Cl or Fe/AcOH: These mild conditions tolerate a wide array of functionalities, including esters, nitriles, alkenes, and ethers.[3][11]

  • Using NaBH₄ with a transition metal salt (e.g., FeCl₂): This system has shown high selectivity for reducing the nitro group in the presence of an ester.[10]

Q4: Can I selectively reduce just one nitro group in a dinitro- or polynitro- compound?

Yes, this is possible. The Zinin reduction, which uses sodium or ammonium sulfide (or polysulfide), is a classic method for the selective reduction of one nitro group in a polynitro aromatic compound.[1][6] The selectivity can sometimes be influenced by steric or electronic factors of the aromatic ring.

Troubleshooting Guide

Problem 1: The reaction is incomplete or very slow.

  • Q: My catalytic hydrogenation (e.g., Pd/C, H₂) is not going to completion. What should I check?

    • A: First, ensure the catalyst is active; old catalysts can lose activity. The reaction can be sensitive to "catalyst poisons," such as sulfur compounds or even basic functional groups (like pyridine) in the substrate that can complex with the metal.[12] Poor solubility of the substrate can also be an issue; try a different solvent system, such as THF with a protic co-solvent like ethanol or acetic acid.[13] For very stubborn reductions, increasing the hydrogen pressure or temperature may be necessary.[13]

  • Q: My reduction with iron powder (e.g., Fe/NH₄Cl) is sluggish. How can I improve it?

    • A: The surface area of the iron is critical. Ensure you are using a fine, activated iron powder. Pre-treating the iron powder with dilute acid to remove surface oxides can sometimes help. Vigorous stirring is essential as this is a heterogeneous reaction. Adding a co-solvent like methanol or ethanol to the water can improve substrate solubility.[14] In some cases, gentle heating can increase the reaction rate.[3]

Problem 2: I am observing undesired side products (low chemoselectivity).

  • Q: My catalytic hydrogenation with Pd/C is also reducing other functional groups (e.g., C=C, C=O, CN). What are my options?

    • A: Pd/C is a very active catalyst and often lacks selectivity.[1] For preserving other reducible groups, switching to a milder, more chemoselective system is recommended. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is an excellent choice for preserving carbonyls, esters, and nitriles.[4] Alternatively, iron-based systems (Fe/AcOH or Fe/NH₄Cl) also show high chemoselectivity.[3][11]

  • Q: I am trying to reduce a halogenated nitroarene, but I'm seeing significant dehalogenation. How can I prevent this?

    • A: Dehalogenation is a common side reaction with Pd/C.[7] To avoid this, use a different catalyst such as Raney Nickel, which is less prone to cleaving C-Halogen bonds.[1] Platinum on carbon (Pt/C) can also be effective with little to no dehalogenation.[8] Non-catalytic methods like SnCl₂ or Fe/NH₄Cl are also excellent choices for preserving halogens.[3][4]

  • Q: My substrate contains an ester group that is being reduced along with the nitro group. How can I achieve selectivity?

    • A: Standard hydride reagents will readily reduce esters. For this specific transformation, a NaBH₄/FeCl₂ system has been reported to show high chemoselectivity, reducing the nitro group while leaving the ester intact.[10] SnCl₂ is also a reliable reagent for this purpose.[4]

Problem 3: The workup and purification are difficult.

  • Q: After my SnCl₂ reduction, I have a persistent emulsion and difficulty isolating my product. What is the correct workup procedure?

    • A: This is a very common issue caused by the formation of tin salts.[15] The workup requires strongly basic conditions to convert tin salts into stannates, which are soluble in water. After the reaction, pour the mixture into ice, then add a concentrated NaOH or KOH solution until the pH is highly basic and all the tin salts dissolve. You can then extract your product with an organic solvent like ethyl acetate.[4][15]

  • Q: I've used an iron-based reducing agent and now I can't seem to remove residual iron from my amine product. What should I do?

    • A: The resulting amine can form coordination complexes with iron cations, making them difficult to remove.[16] During workup, after filtering off the bulk iron oxides, basifying the solution (e.g., with sodium carbonate) can help precipitate iron hydroxides.[14] Thoroughly washing the organic extract with water or brine is important. If issues persist, washing with a solution of a chelating agent like EDTA may help sequester the remaining iron ions.

Data & Protocols

Table 1: Comparison of Common Reagents for Selective Nitro Reduction
Reagent SystemTypical ConditionsTolerated Functional GroupsCommon Issues & Incompatibilities
H₂ / Pd-C H₂ (1 atm or higher), MeOH or EtOH, RTGenerally low selectivityReduces alkenes, alkynes, some carbonyls, nitriles; Causes dehalogenation.[1][7]
H₂ / Raney Ni H₂ (1 atm or higher), MeOH or EtOH, RTHalogens (Cl, Br), Esters, AmidesCan reduce nitriles and ketones under harsher conditions.[1]
Fe / NH₄Cl Fe powder, NH₄Cl, EtOH/H₂O, RefluxEsters, Nitriles, Alkenes, HalogensHeterogeneous (requires good stirring); potential iron contamination in product.[3][16]
SnCl₂·2H₂O EtOH or EtOAc, 70°CAldehydes, Ketones, Esters, Nitriles, HalogensDifficult workup due to tin salt precipitation.[4][15]
Na₂S / (NH₄)₂S H₂O/EtOH, RefluxOther nitro groups (for selective reduction), EstersPrimarily for polynitroarenes; strong odor.[1][6]
NaBH₄ / NiCl₂ MeOH or H₂O, RT---Can reduce both nitro and carbonyl groups if present.[17][18]
Experimental Protocols

Protocol 1: Selective Reduction of a Nitroarene using Tin(II) Chloride Dihydrate

This protocol is highly effective for substrates containing sensitive groups like nitriles or esters.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitroarene (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.[4]

  • Reaction: Heat the mixture to 70°C (or reflux) under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[4][5]

  • Workup: Allow the reaction to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Basification: Carefully add a 10-20% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is >10 and the precipitated tin salts have completely redissolved.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purify further by column chromatography or recrystallization as needed.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve Nitroarene in Ethanol B 2. Add SnCl₂·2H₂O A->B C 3. Heat to 70°C (Monitor by TLC) B->C D 4. Cool and Quench into Ice C->D E 5. Add conc. NaOH until pH > 10 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Concentrate, and Purify F->G

Caption: General experimental workflow for SnCl₂ reduction.

Protocol 2: Selective Reduction using Iron and Ammonium Chloride

This is a cost-effective and environmentally benign method that tolerates many functional groups.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitroarene (1.0 eq), iron powder (4.0-5.0 eq), and ammonium chloride (NH₄Cl, 4.0-5.0 eq).[14]

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 ratio) to the flask.[14]

  • Reaction: Heat the vigorously stirred suspension to reflux. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or methanol.

  • Basification & Extraction: Combine the filtrate and washes. Add a saturated solution of sodium carbonate to basify the mixture.[14] Remove the organic solvent under reduced pressure. Extract the remaining aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[14]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amine. Purify as necessary.

Protocol 3: Catalytic Transfer Hydrogenation of a Halogenated Nitroarene

This method is useful for preserving halogen substituents that might be removed by standard catalytic hydrogenation.

  • Setup: In a round-bottom flask, suspend the halogenated nitroarene (1.0 eq) and 5% Palladium on carbon (Pd/C, 5-10 mol%) in methanol (10-20 mL per gram of substrate).[7]

  • Hydrogen Donor: To the stirring mixture, carefully add hydrazine monohydrate (NH₂NH₂·H₂O, 10 eq) dropwise. An exothermic reaction and gas evolution may be observed.[7]

  • Reaction: Heat the mixture to reflux (around 80°C) for 5-30 minutes. The reaction is typically very fast. Monitor by TLC.[7]

  • Workup: After completion, cool the reaction mixture and filter it through Celite® to remove the catalyst. Rinse the pad with methanol.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude material can be purified by flash column chromatography or other suitable methods.[7]

References

"stability and degradation of 4-Ethoxy-1-methyl-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Ethoxy-1-methyl-2-nitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere. The storage area should be cool, dry, and well-ventilated.[1] Avoid exposure to light and heat to prevent degradation.[2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound. Care should be taken to avoid contact with strong acids and bases as well, as they can potentially catalyze degradation reactions.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemistry of nitroaromatic compounds, this compound can degrade through several pathways, including photodegradation, oxidation, and reduction.

  • Photodegradation: In the presence of UV light and a source of hydroxyl radicals like hydrogen peroxide, the compound can undergo oxidative degradation. This process, known as an advanced oxidation process (AOP), is generally more efficient than direct photolysis.[3][4][5]

  • Oxidative Degradation: Strong oxidizing agents or advanced oxidation processes can lead to the hydroxylation of the aromatic ring, followed by ring-opening and further degradation into smaller organic molecules and eventually mineralization to CO2, water, and inorganic ions.[6]

  • Reductive Degradation: Under reducing conditions, for example, in some biological systems or in the presence of certain metals, the nitro group can be reduced to a nitroso, hydroxylamino, and subsequently an amino group.[7]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound purity over time.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place under an inert atmosphere.

    • Check for Contaminants: Analyze the sample using a suitable analytical method like HPLC to check for the presence of degradation products.

    • Use Fresh Samples: If degradation is suspected, use a fresh, unopened sample for your experiments.

    • Minimize Exposure: During experiments, minimize the exposure of the compound to light, heat, and atmospheric oxygen.

Issue 2: Unexpected side products in a reaction involving this compound.

  • Possible Cause: The reaction conditions may be promoting the degradation of the starting material or intermediates.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the temperature, pH, and presence of any oxidizing or reducing agents in your reaction. Nitroaromatic compounds can be sensitive to harsh conditions.[2]

    • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction over time and identify the formation of any unexpected spots or peaks.

    • Modify Reaction Conditions: Consider using milder reaction conditions, such as lower temperatures or alternative reagents, to minimize degradation.

    • Purification Challenges: Be aware that purification of nitro-substituted aromatics can be challenging due to their sensitivity to light and heat.[2]

Issue 3: Difficulty in achieving complete dissolution or observing changes in solubility.

  • Possible Cause: The compound may have degraded, leading to products with different solubility profiles.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of your compound. Impurities or degradation products can affect solubility.

    • Solvent Selection: Ensure you are using an appropriate solvent. While specific solubility data is limited, related compounds are soluble in polar organic solvents.

    • Gentle Heating: If permissible for your experiment, gentle heating and sonication can aid dissolution. However, be cautious of potential thermal degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[8]
Molecular Weight181.19 g/mol [8]
XLogP32.8[8]
AppearanceLight brown to brown solid

Note: Some physical properties are based on supplier information and may vary.

Table 2: Example Data on Photodegradation of Nitroaromatic Compounds (General)

ConditionDegradation Rate Constant (s⁻¹)Quantum Yield (Φ)Reference
UV/H₂O₂ (Nitrobenzene)10⁻³ - 10⁻²0.30 - 0.36[4]
UV/H₂O₂ (Nitrophenols)~10⁻²0.31 - 0.54[4]

Note: This table presents generalized data for nitroaromatic compounds to illustrate typical degradation kinetics under advanced oxidation processes, as specific data for this compound is not available.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid/Base Hydrolysis)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 1N HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation.[9]

Protocol 2: General Procedure for Forced Degradation Study (Oxidative Degradation)

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

Protocol 3: General Procedure for Photostability Testing

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and place it in a transparent container. Also, prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guidelines. The exposure should be for a defined duration.

  • Analysis: After the exposure period, compare the chromatogram of the light-exposed sample with that of the control sample to assess the extent of photodegradation.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway (AOP) This compound This compound Nitroso-derivative Nitroso-derivative This compound->Nitroso-derivative Reduction Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Oxidation ([OH]) Hydroxylamino-derivative Hydroxylamino-derivative Nitroso-derivative->Hydroxylamino-derivative Amino-derivative Amino-derivative Hydroxylamino-derivative->Amino-derivative Ring-opened Products Ring-opened Products Hydroxylated Intermediates->Ring-opened Products Mineralization (CO2, H2O, NO3-) Mineralization (CO2, H2O, NO3-) Ring-opened Products->Mineralization (CO2, H2O, NO3-)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Stress Conditions->Acid/Base Hydrolysis Oxidative Stress Oxidative Stress Stress Conditions->Oxidative Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Sample at Timepoints Sample at Timepoints Acid/Base Hydrolysis->Sample at Timepoints Oxidative Stress->Sample at Timepoints Photolytic Stress->Sample at Timepoints Thermal Stress->Sample at Timepoints Analyze by HPLC Analyze by HPLC Sample at Timepoints->Analyze by HPLC Characterize Degradants Characterize Degradants Analyze by HPLC->Characterize Degradants

Caption: A typical experimental workflow for forced degradation studies.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Analyze Purity Analyze Purity Inconsistent Results->Analyze Purity Review Experimental Conditions Review Experimental Conditions Inconsistent Results->Review Experimental Conditions Improper Storage? Improper Storage? Check Storage->Improper Storage? Degradation Products Present? Degradation Products Present? Analyze Purity->Degradation Products Present? Harsh Conditions? Harsh Conditions? Review Experimental Conditions->Harsh Conditions? Improper Storage?->Analyze Purity No Use Fresh Sample Use Fresh Sample Improper Storage?->Use Fresh Sample Yes Degradation Products Present?->Review Experimental Conditions No Degradation Products Present?->Use Fresh Sample Yes Modify Conditions Modify Conditions Harsh Conditions?->Modify Conditions Yes Problem Solved Problem Solved Harsh Conditions?->Problem Solved No Use Fresh Sample->Problem Solved Modify Conditions->Problem Solved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Ethoxy-1-methyl-2-nitrobenzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety and experimental success. This section provides detailed guidance based on available safety information for nitroaromatic compounds.

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Serious Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation.

  • Carcinogenicity and Mutagenicity: Some nitroaromatic compounds are suspected of causing genetic defects and cancer.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To minimize exposure, the following personal protective equipment (PPE) is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of potential significant exposure, coveralls may be necessary.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Quantitative Safety Data

Due to the limited availability of a specific Safety Data Sheet for this compound, the following table includes computed data and information from similar compounds for reference.

PropertyValueSource
Molecular Weight 181.19 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
GHS Hazard Statements (Proxy) H302: Harmful if swallowedH319: Causes serious eye irritationBased on 1-Methoxy-4-methyl-2-nitrobenzene[2]

Experimental Troubleshooting

This section provides troubleshooting guidance for common issues that may arise during the synthesis and analysis of this compound.

Troubleshooting Synthesis of Substituted Nitrobenzenes

Q1: My nitration reaction is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in nitration reactions can stem from several factors. Consider the following troubleshooting steps:

  • Inadequate Nitrating Agent Strength: Ensure the nitrating mixture (e.g., nitric acid and sulfuric acid) is of the appropriate concentration and ratio. The presence of water can deactivate the nitronium ion, the active electrophile.

  • Reaction Temperature: The temperature of the reaction is critical. Too low a temperature can lead to a slow reaction rate, while too high a temperature can cause side reactions and decomposition. Monitor and control the temperature carefully throughout the addition of reagents and the reaction period.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the purity of your starting material before beginning the synthesis.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and uneven reaction, resulting in side products and lower yields. Ensure vigorous and consistent stirring.

Q2: I am observing the formation of multiple isomers in my reaction product. How can I improve the regioselectivity?

A2: The directing effects of the substituents on the aromatic ring determine the position of nitration. To improve regioselectivity:

  • Choice of Nitrating Agent: Different nitrating agents can offer varying degrees of selectivity.

  • Reaction Conditions: Temperature and reaction time can influence the ratio of isomers. Experiment with milder conditions to favor the thermodynamically controlled product.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to block certain positions on the ring and direct the nitration to the desired position.

Troubleshooting HPLC Analysis

Q1: I am seeing peak tailing in the HPLC chromatogram of my product. What could be the cause?

A1: Peak tailing is a common issue in HPLC and can be caused by:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., exposed silanols). Try adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase or use a column with end-capping.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Mismatched pH: If the analyte is ionizable, the pH of the mobile phase should be adjusted to ensure it is in a single ionic form.

  • Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it if necessary.

Q2: My retention times are shifting between runs. How can I improve reproducibility?

A2: Fluctuating retention times are often due to changes in the mobile phase composition or flow rate.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for each run. Use a high-precision balance and volumetric flasks.

  • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Degas the mobile phase thoroughly before use.

  • Column Temperature: Variations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase before injecting the sample.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the search results, a general procedure for the nitration of an activated aromatic ring is provided below as a reference. Note: This is a generalized protocol and must be adapted and optimized for the specific substrate and desired product.

General Protocol for Nitration of an Activated Aromatic Ring
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Substrate Addition: Dissolve the starting material (e.g., 4-ethoxy-1-methylbenzene) in a suitable solvent (if necessary) and add it dropwise to the nitrating mixture, ensuring the temperature remains between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice and water to quench the reaction.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Synthesis Issues

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during the synthesis of substituted nitrobenzenes.

G Troubleshooting Synthesis of Substituted Nitrobenzenes start Problem Identified low_yield Low Yield start->low_yield isomer_formation Isomer Formation start->isomer_formation incomplete_reaction Incomplete Reaction start->incomplete_reaction check_reagents Check Reagent Purity & Concentration low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp improve_mixing Improve Mixing low_yield->improve_mixing isomer_formation->optimize_temp modify_conditions Modify Reaction Conditions (Solvent, Catalyst) isomer_formation->modify_conditions incomplete_reaction->check_reagents incomplete_reaction->optimize_temp extend_time Extend Reaction Time incomplete_reaction->extend_time solution Problem Resolved check_reagents->solution optimize_temp->solution improve_mixing->solution adjust_reagent_ratio Adjust Reagent Ratio adjust_reagent_ratio->solution modify_conditions->solution extend_time->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

HPLC Troubleshooting Logic Diagram

This diagram outlines a systematic approach to resolving common HPLC analysis problems.

G HPLC Analysis Troubleshooting start HPLC Problem Observed peak_tailing Peak Tailing start->peak_tailing retention_shift Retention Time Shift start->retention_shift ghost_peaks Ghost Peaks start->ghost_peaks check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_tailing->check_mobile_phase check_column Check Column (Age, Contamination) peak_tailing->check_column check_sample Check Sample (Concentration, Solvent) peak_tailing->check_sample retention_shift->check_mobile_phase check_system Check System (Flow Rate, Temperature, Leaks) retention_shift->check_system ghost_peaks->check_mobile_phase clean_system Clean System Components ghost_peaks->clean_system solution Analysis Improved check_mobile_phase->solution check_column->solution check_sample->solution check_system->solution clean_system->solution

Caption: A systematic approach to troubleshooting common HPLC problems.

References

Validation & Comparative

"comparative reactivity of substituted nitrobenzenes in electrophilic substitution"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of substituted nitrobenzenes in key electrophilic aromatic substitution reactions: nitration, halogenation, and sulfonation. The deactivating nature of the nitro group profoundly influences the rate and regioselectivity of these reactions, a critical consideration in the synthesis of complex aromatic compounds. This document summarizes experimental data on relative reaction rates and isomer distributions, provides detailed experimental protocols, and visualizes the underlying principles of substituent effects.

The Deactivating and Meta-Directing Influence of the Nitro Group

The nitro group is a potent deactivating group in electrophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2][3][4] This deactivation is particularly pronounced at the ortho and para positions, leading to the characteristic meta-directing effect of the nitro group.[1][3][5] Consequently, electrophilic attack on nitrobenzene and its derivatives is significantly slower and requires more forcing conditions than the substitution of benzene itself.[4]

Comparative Reactivity Data

The following tables summarize the available quantitative data on the relative rates and isomer distributions for the electrophilic substitution of various substituted nitrobenzenes.

Nitration

Nitration is one of the most studied electrophilic aromatic substitution reactions. The data clearly illustrates the deactivating effect of the nitro group and the directing influence of other substituents on the ring.

SubstrateRelative Rate (vs. Benzene = 1)Ortho (%)Meta (%)Para (%)Reference(s)
Nitrobenzene6 x 10⁻⁸6931[6]
o-Nitrotoluene-----
m-Nitrotoluene-----
p-Nitrotoluene-----
1,3-Dinitrobenzene----[6]
o-Chloronitrobenzene----
m-Chloronitrobenzene----
p-ChloronitrobenzeneSlower than Chlorobenzene---[7]
Halogenation

Halogenation of nitrobenzenes requires harsher conditions than the halogenation of benzene due to the deactivation of the ring. A Lewis acid catalyst is typically necessary to activate the halogen.[8]

SubstrateReagentOrtho (%)Meta (%)Para (%)Reference(s)
NitrobenzeneCl₂ / FeCl₃10864
o-NitrotolueneBr₂ / FeBr₃---
p-NitrotolueneBr₂ / SbBr₃(para-nitrobenzyl bromide)--[9]
1,3-DinitrobenzeneCl₂ / HNO₃ / H₂SO₄(Predominantly chlorinated)--[6]

Detailed isomer distributions for the halogenation of many substituted nitrobenzenes are not widely reported in a comparative context.

Sulfonation

Sulfonation of nitroaromatic compounds is generally a high-temperature process and can be reversible. The primary product for the sulfonation of nitrobenzene is the meta-substituted sulfonic acid.[10]

SubstrateReagentMajor ProductReference(s)
NitrobenzeneSO₃ / H₂SO₄m-Nitrobenzenesulfonic acid[11][12]
o-Nitrotoluene--
p-Nitrotoluene--
2,4-Dinitrotoluene-2,4-Dinitro-3-sulfonate & 2,4-Dinitro-5-sulfonate[13]

Quantitative comparative rate data for the sulfonation of a series of substituted nitrobenzenes is limited.

Experimental Protocols

The following are representative experimental protocols for the nitration, halogenation, and sulfonation of substituted nitrobenzenes. Safety Precaution: These reactions involve the use of strong acids and corrosive reagents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Nitration of a Substituted Nitrobenzene (e.g., Bromobenzene)

This protocol is adapted from the synthesis of 1-bromo-4-nitrobenzene and can be modified for other substituted nitrobenzenes, with adjustments to reaction time and temperature depending on the substrate's reactivity.

Materials:

  • Substituted nitrobenzene (e.g., Bromobenzene)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • In a 50-mL Erlenmeyer flask, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid.

  • Cool the acid mixture to room temperature in an ice-water bath.

  • Slowly add 3.0 mL of the substituted nitrobenzene in small portions over a period of 5-10 minutes, while continuously swirling the flask to ensure good mixing. Maintain the temperature below 60°C to minimize the formation of dinitrated byproducts.

  • After the addition is complete, warm the reaction mixture to 50-60°C in a water bath for 15 minutes, continuing to swirl the flask.

  • Carefully pour the warm reaction mixture over crushed ice in a beaker.

  • Isolate the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the product by melting point and spectroscopic methods (e.g., IR, NMR) to determine the isomer distribution.

Halogenation of a Deactivated Aromatic Ring (e.g., Chlorination of Nitrobenzene)

This protocol describes the general procedure for the chlorination of nitrobenzene.

Materials:

  • Nitrobenzene

  • Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Anhydrous ferric chloride (FeCl₃) as a Lewis acid catalyst

  • Reaction flask equipped with a gas inlet and a reflux condenser

  • Stirring apparatus

Procedure:

  • Place nitrobenzene and the anhydrous ferric chloride catalyst in the reaction flask.

  • Heat the mixture to the desired reaction temperature (typically 35-45°C).

  • Bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, so the rate of chlorine addition and external cooling may be necessary to maintain the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it into water.

  • Separate the organic layer, wash it with a solution of sodium bicarbonate to remove any acidic byproducts, and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Analyze the product mixture by GC or NMR to determine the isomer distribution.[14]

Sulfonation of Nitrobenzene

This protocol outlines the sulfonation of nitrobenzene using sulfur trioxide.

Materials:

  • Nitrobenzene

  • Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum)

  • Reaction flask equipped with a dropping funnel and a reflux condenser

  • Stirring apparatus

Procedure:

  • Place nitrobenzene in the reaction flask and heat it to the desired temperature (e.g., 80-100°C).

  • Slowly add sulfur trioxide or fuming sulfuric acid to the stirred nitrobenzene. The reaction is highly exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, continue to heat the reaction mixture at a slightly elevated temperature (e.g., 100-120°C) for several hours to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it into cold water to precipitate the sulfonic acid.

  • Isolate the product by filtration.

  • The product can be further purified by recrystallization.[11][12]

Visualization of Reaction Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted nitrobenzenes in electrophilic aromatic substitution.

Electrophilic_Aromatic_Substitution Aromatic Aromatic Ring (Substituted Nitrobenzene) Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Loss of H+ Proton H+ Intermediate->Proton Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_node e.g., -CH₃, -OH EDG_effect Increases ring electron density EDG_node->EDG_effect EDG_reactivity Activates ring EDG_effect->EDG_reactivity EDG_directing Ortho, Para directing EDG_reactivity->EDG_directing EWG_node e.g., -NO₂ EWG_effect Decreases ring electron density EWG_node->EWG_effect EWG_reactivity Deactivates ring EWG_effect->EWG_reactivity EWG_directing Meta directing EWG_reactivity->EWG_directing

References

A Comparative Analysis of Ethoxy and Methyl Group Directing Effects in Aromatic Nitration

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of electrophilic aromatic substitution, the directing influence of existing substituents on the aromatic ring is a cornerstone of synthetic strategy. This guide provides a detailed comparison of the directing effects of the ethoxy (-OCH2CH3) and methyl (-CH3) groups, both of which are activating and ortho-, para-directing, in the context of nitration reactions. This analysis, supported by experimental data, will aid researchers in predicting and controlling product distributions in the synthesis of substituted aromatic compounds.

Data Summary: Isomer Distribution in Nitration

The nitration of toluene (methylbenzene) and phenetole (ethoxybenzene) yields a mixture of ortho-, meta-, and para-substituted products. The relative proportions of these isomers are a direct consequence of the directing effects of the methyl and ethoxy groups. The following table summarizes typical product distributions obtained from the nitration of these compounds.

Substituent Compound Ortho (%) Meta (%) Para (%)
-CH3Toluene58.54.537
-OCH2CH3Phenetole~31~2~67

Note: The product distribution for the nitration of phenetole is based on data for the closely related anisole (methoxybenzene), as the electronic effects of ethoxy and methoxy groups are very similar.

Theoretical Underpinnings of Directing Effects

The directing effects of both the methyl and ethoxy groups can be understood by examining their influence on the stability of the carbocation intermediate (the arenium ion) formed during electrophilic attack by the nitronium ion (NO2+).

The methyl group is an activating group that directs ortho and para due to the inductive effect and hyperconjugation . The alkyl group is electron-donating, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This electron donation stabilizes the positive charge of the arenium ion, particularly when the attack occurs at the ortho and para positions.

The ethoxy group is a more potent activating group and a strong ortho-, para-director primarily due to the resonance effect . The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, significantly stabilizing the positive charge of the arenium ion when the electrophile attacks at the ortho and para positions. This resonance stabilization outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom.[1][2]

Directing_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_directing Directing Outcome Ethoxy (-OCH2CH3) Ethoxy (-OCH2CH3) Resonance (+M) Resonance (+M) Ethoxy (-OCH2CH3)->Resonance (+M) Inductive Effect (+I) Inductive Effect (+I) Ethoxy (-OCH2CH3)->Inductive Effect (+I) Methyl (-CH3) Methyl (-CH3) Methyl (-CH3)->Inductive Effect (+I) Hyperconjugation Hyperconjugation Methyl (-CH3)->Hyperconjugation Ortho, Para Director Ortho, Para Director Resonance (+M)->Ortho, Para Director Inductive Effect (+I)->Ortho, Para Director Hyperconjugation->Ortho, Para Director

Directing effects of ethoxy and methyl groups.

Experimental Protocols

The following is a generalized experimental protocol for the nitration of an activated aromatic compound like toluene or phenetole.

Materials:

  • Toluene or Phenetole

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a specific volume of concentrated sulfuric acid to a measured volume of concentrated nitric acid with continuous stirring. This exothermic reaction generates the nitronium ion (NO2+), the active electrophile.

  • Addition of the Aromatic Substrate: While maintaining the low temperature, slowly add the toluene or phenetole dropwise to the nitrating mixture with vigorous stirring. The reaction is highly exothermic, and the rate of addition should be controlled to keep the temperature below a certain threshold (typically 10-20°C) to minimize side reactions and dinitration.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period, and then allow it to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.

  • Work-up: Pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture of nitrated isomers.

  • Analysis: The product distribution can be determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental_Workflow Start Start Prepare Nitrating Mixture (HNO3 + H2SO4) Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prepare Nitrating Mixture (HNO3 + H2SO4) Cool Mixture in Ice Bath Cool Mixture in Ice Bath Prepare Nitrating Mixture (HNO3 + H2SO4)->Cool Mixture in Ice Bath Add Aromatic Substrate Dropwise Add Aromatic Substrate Dropwise Cool Mixture in Ice Bath->Add Aromatic Substrate Dropwise Stir and Allow Reaction to Complete Stir and Allow Reaction to Complete Add Aromatic Substrate Dropwise->Stir and Allow Reaction to Complete Quench with Ice Water Quench with Ice Water Stir and Allow Reaction to Complete->Quench with Ice Water Extract with Organic Solvent Extract with Organic Solvent Quench with Ice Water->Extract with Organic Solvent Wash Organic Layer Wash Organic Layer Extract with Organic Solvent->Wash Organic Layer Dry and Evaporate Solvent Dry and Evaporate Solvent Wash Organic Layer->Dry and Evaporate Solvent Analyze Product Distribution (GC/HPLC) Analyze Product Distribution (GC/HPLC) Dry and Evaporate Solvent->Analyze Product Distribution (GC/HPLC) End End Analyze Product Distribution (GC/HPLC)->End

General workflow for aromatic nitration.

Discussion of Results and Comparison

The experimental data reveals that while both the methyl and ethoxy groups are ortho-, para-directing, there are notable differences in the isomer ratios they produce.

  • Activating Strength: The ethoxy group is a stronger activating group than the methyl group. This is because the resonance donation of the lone pair from the oxygen atom in the ethoxy group is a more powerful electron-donating effect than the inductive effect and hyperconjugation of the methyl group.

  • Ortho/Para Ratio: The nitration of toluene typically yields a higher proportion of the ortho isomer compared to the para isomer. In contrast, the nitration of phenetole (anisole) often favors the para isomer more significantly. This difference can be attributed to steric hindrance . The ethoxy group is bulkier than the methyl group, which sterically disfavors the attack of the incoming electrophile at the adjacent ortho positions, leading to a higher yield of the para product where steric hindrance is minimized.[3]

  • Meta Isomer: The formation of the meta isomer is minimal in both cases, which is consistent with the strong ortho-, para-directing nature of both substituents. The small percentage of the meta product is a testament to the high regioselectivity of these reactions.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two plausible synthetic routes for 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in pharmaceutical and chemical research. The performance of each method is evaluated based on typical yields and purity, supported by detailed experimental protocols for synthesis and spectroscopic validation. For comparative purposes, experimental data for the closely related analogue, 4-Methoxy-1-methyl-2-nitrobenzene, is included.

Spectroscopic Validation Data

The successful synthesis of this compound can be confirmed through a combination of spectroscopic methods. The following table summarizes the expected and comparative spectral data.

Spectroscopic Method This compound (Expected) 4-Methoxy-1-methyl-2-nitrobenzene (Reference Data) [1]
¹H NMR (ppm) ~7.7 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), 4.1 (q, 2H), 2.5 (s, 3H), 1.4 (t, 3H)~7.7 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H)
¹³C NMR (ppm) ~158, ~146, ~133, ~125, ~115, ~110, ~64, ~20, ~15~159, ~146, ~133, ~125, ~114, ~110, ~56, ~20
IR (cm⁻¹) ~2980 (C-H, sp³), ~1520 (NO₂, asym), ~1340 (NO₂, sym), ~1250 (C-O)~2950 (C-H, sp³), 1525 (NO₂, asym), 1345 (NO₂, sym), 1260 (C-O)
Mass Spec (m/z) Expected [M]⁺ at 181.07[M]⁺ at 167.06

Synthesis Methods: A Comparative Overview

Two primary synthetic strategies for this compound are presented below: direct nitration of an ethoxy precursor and Williamson ether synthesis from a nitrophenol.

Method 1: Electrophilic Nitration of 4-Ethoxytoluene

This approach involves the direct nitration of commercially available 4-ethoxytoluene. The ethoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the ethoxy group and the electronic influence of both groups will primarily direct the nitro group to the position ortho to the methyl group.

Plausible Yield and Purity:

  • Yield: 60-70%

  • Purity: Good, with potential for isomeric impurities that may require chromatographic separation.

Method 2: Williamson Ether Synthesis

This method involves the etherification of 4-methyl-2-nitrophenol with an ethylating agent. This approach offers greater regioselectivity as the positions of the methyl and nitro groups are already established.

Plausible Yield and Purity:

  • Yield: 80-90%[2]

  • Purity: Generally high, as side reactions are less common than in electrophilic nitration.

Experimental Protocols

Synthesis Protocol 1: Electrophilic Nitration of 4-Ethoxytoluene
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring.

  • Reaction: Slowly add 0.1 mol of 4-ethoxytoluene to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • Stirring: Continue stirring the mixture in the ice bath for one hour, then allow it to warm to room temperature and stir for an additional two hours.

  • Quenching: Pour the reaction mixture over crushed ice and water.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis Protocol 2: Williamson Ether Synthesis
  • Base Treatment: Dissolve 0.1 mol of 4-methyl-2-nitrophenol in 100 mL of a suitable solvent such as acetone or ethanol.

  • Deprotonation: Add 0.12 mol of a base like potassium carbonate and stir the mixture.

  • Addition of Ethylating Agent: Add 0.11 mol of ethyl iodide or ethyl bromide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the mixture and filter to remove the inorganic salts.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Validation Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are to be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra are to be acquired using an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation processes.

cluster_synthesis Synthesis Workflow start Start reagents Prepare Reagents (e.g., Nitrating Mixture or Base/Ethylating Agent) start->reagents reaction Perform Chemical Reaction (Nitration or Etherification) reagents->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product: This compound purification->product

Caption: A flowchart of the general synthesis process.

cluster_validation Spectroscopic Validation Workflow product_node Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product_node->nmr ir IR Spectroscopy product_node->ir ms Mass Spectrometry product_node->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: The workflow for spectroscopic validation.

References

"4-Ethoxy-1-methyl-2-nitrobenzene vs other nitrating agents for substituted toluenes"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective introduction of a nitro group onto a substituted toluene is a critical transformation in the synthesis of many pharmaceutical intermediates and fine chemicals. The choice of nitrating agent is paramount, as it directly influences the yield, regioselectivity, and safety of the reaction. This guide provides an objective comparison of common nitrating agents for substituted toluenes, supported by experimental data and detailed protocols.

Initially, the role of 4-ethoxy-1-methyl-2-nitrobenzene as a potential nitrating agent was considered. However, a thorough review of the scientific literature indicates that this compound is a substituted nitroaromatic itself and is not utilized as a reagent for transferring a nitro group. Therefore, this guide will focus on a comparative analysis of established and widely used nitrating agents: the classic mixed acid (a combination of nitric and sulfuric acids), the highly reactive nitronium tetrafluoroborate, and the milder acetyl nitrate.

Performance Comparison of Nitrating Agents

The efficacy of a nitrating agent is primarily assessed by its ability to deliver the nitro group to the desired position on the aromatic ring (regioselectivity) and the overall efficiency of the conversion (yield). The following table summarizes the performance of mixed acid, acetyl nitrate, and nitronium tetrafluoroborate in the nitration of various substituted toluenes.

Substituted TolueneNitrating AgentYield (%)Ortho (%)Meta (%)Para (%)Reference
TolueneHNO₃/H₂SO₄~9358438[1]
TolueneAcetyl Nitrate-59-41[2]
TolueneNO₂BF₄ in Dichloromethane-66331[3]
p-XyleneHNO₃/H₂SO₄High---[4]
p-XyleneAcetone Cyanohydrin Nitrate/BF₃·OEt₂78---
ChlorotolueneHNO₃/H₂SO₄9569.8-30.2

Note: Yields and isomer ratios can vary significantly with reaction conditions such as temperature, reaction time, and the ratio of reagents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired outcomes in the laboratory. Below are representative procedures for the nitration of substituted toluenes using the three compared nitrating agents.

Protocol 1: Nitration of Toluene using Mixed Acid (HNO₃/H₂SO₄)

This protocol is a classic example of electrophilic aromatic substitution using a strong acid catalyst.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ice bath

  • Separatory funnel

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a conical vial placed in an ice-water bath, add 1.0 mL of concentrated nitric acid.

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the nitric acid. Maintain the temperature of the mixture below 10°C.[5]

  • To this nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes, ensuring the temperature does not rise significantly.[5]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 5 minutes.[5]

  • Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

  • Extract the product into two 4 mL portions of diethyl ether.[5]

  • Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product mixture of nitrotoluenes.[5]

Protocol 2: Nitration of an Activated Arene using Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium salts are powerful nitrating agents that can be used under less acidic conditions than mixed acid. This is an adapted general procedure.

Materials:

  • Substituted Toluene (e.g., p-xylene)

  • Nitronium Tetrafluoroborate (NO₂BF₄)

  • Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus

Procedure:

  • Dissolve the substituted toluene (1.0 mmol) in 10 mL of dry dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution or suspension of nitronium tetrafluoroborate (1.1 mmol) in a minimal amount of a suitable solvent like sulfolane or nitromethane if it is not readily soluble in dichloromethane.

  • Add the nitronium tetrafluoroborate solution/suspension dropwise to the stirred solution of the substituted toluene over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated product.

Protocol 3: Nitration of a Substituted Toluene with Acetyl Nitrate

Acetyl nitrate is a milder nitrating agent, often generated in situ from nitric acid and acetic anhydride. It can offer different selectivity compared to mixed acid.

Materials:

  • Substituted Toluene (e.g., chlorotoluene)

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Anhydride

  • Acetic Acid

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place a solution of the substituted toluene (1.0 mmol) in 10 mL of acetic acid.

  • Cool the flask to 0-5°C in an ice bath.

  • In the dropping funnel, prepare the acetyl nitrate reagent by slowly adding concentrated nitric acid (1.1 mmol) to acetic anhydride (2.0 mmol) at a low temperature. Caution: This mixture can be explosive at elevated temperatures.

  • Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of the substituted toluene over 20-30 minutes, maintaining the low temperature.

  • After the addition, allow the reaction to stir for an additional 1-2 hours at the same temperature, or as determined by TLC monitoring.

  • Pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry. If the product is an oil, extract with a suitable organic solvent.

  • Purify the product by recrystallization or chromatography as needed.

Reaction Mechanisms and Experimental Workflow

To visualize the underlying chemical processes and the general laboratory procedure, the following diagrams are provided.

Electrophilic_Aromatic_Nitration cluster_reagent Nitronium Ion Formation cluster_reaction Electrophilic Attack and Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O Substituted_Toluene Substituted Toluene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Substituted_Toluene->Sigma_Complex + NO₂⁺ Nitrated_Product Nitrated Product Sigma_Complex->Nitrated_Product - H⁺ H_plus H⁺ H_plus->H2O + HSO₄⁻ → H₂SO₄

Caption: General mechanism of electrophilic aromatic nitration on a substituted toluene.

Nitration_Workflow Start Start Reagent_Prep Prepare Nitrating Agent (e.g., Mixed Acid) Start->Reagent_Prep Substrate_Prep Prepare Substituted Toluene Solution Start->Substrate_Prep Reaction Nitration Reaction (Controlled Temperature) Reagent_Prep->Reaction Substrate_Prep->Reaction Quench Quench Reaction (e.g., Ice Water) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Recrystallization, Chromatography) Drying->Purification Analysis Product Analysis (e.g., NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the nitration of a substituted toluene.

References

A Comparative Guide to the Analysis of Isomeric Purity of Synthesized 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of synthesized compounds is a critical step in guaranteeing safety, efficacy, and batch-to-batch consistency. This guide provides a comparative analysis of analytical techniques for determining the isomeric purity of 4-Ethoxy-1-methyl-2-nitrobenzene, a key intermediate in various synthetic pathways.

Introduction to the Synthesis and Potential Isomeric Impurities

The synthesis of this compound typically proceeds via the electrophilic nitration of 4-ethoxytoluene. The directing effects of the activating ethoxy group (a strong ortho-, para-director) and the methyl group (a weaker ortho-, para-director) primarily yield the desired 2-nitro isomer. However, the formation of other positional isomers is possible, with the most significant impurity being 4-ethoxy-1-methyl-3-nitrobenzene. Minor amounts of other isomers may also be produced. Accurate and robust analytical methods are therefore essential to quantify the desired product and its isomeric impurities.

This guide compares the three most common and effective analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Zone Electrophoresis (CZE).

Quantitative Data Comparison

The following tables present a summary of expected performance characteristics for each technique in the analysis of positional isomers of substituted nitroaromatic compounds. While specific data for this compound is not extensively published, the data presented for analogous compounds provides a reliable benchmark for comparison.

Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Capillary Zone Electrophoresis (CZE)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on differential partitioning between a mobile and stationary phase, with UV absorbance detection.Separation based on differential electrophoretic mobility in an electric field.
Typical Stationary Phase Phenyl-substituted polysiloxaneC18 or Phenyl-HexylOpen-fused silica capillary
Resolution High, especially with long capillary columns.Good to excellent, dependent on column chemistry and mobile phase.Excellent, often superior for closely related isomers.
Sensitivity (LOD) Low ppb rangeMid-to-high ppb rangeLow ppb range
Analysis Time 15-30 minutes10-25 minutes5-15 minutes
Sample Derivatization Generally not required.Not required.Not required.
Key Advantage Provides structural information through mass spectra, aiding in impurity identification.Robust, widely available, and highly reproducible.Extremely high separation efficiency and minimal solvent consumption.

Table 2: Representative Chromatographic/Electrophoretic Data for Isomer Separation

Note: This data is representative of separations of closely related nitroaromatic isomers and serves as an example of expected performance.

TechniqueAnalyte (Isomer 1 / Isomer 2)Retention/Migration Time (min)Resolution (Rs)
GC-MS 2-Nitrotoluene / 3-Nitrotoluene10.2 / 10.8> 1.5
HPLC-UV 2-Nitroaniline / 3-Nitroaniline8.5 / 9.7> 2.0
CZE o-Nitrophenol / m-Nitrophenol5.2 / 5.5> 2.5

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization for the specific sample matrix and instrumentation.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A gas chromatograph equipped with a capillary column and a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of dichloromethane.

2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size. Phenyl-based columns can offer alternative selectivity for aromatic isomers compared to standard C18 columns.[1]

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of the mobile phase.

3. Capillary Zone Electrophoresis (CZE) Protocol

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 10 mL of the BGE.

Visualizations

The following diagrams illustrate the synthesis pathway and the analytical workflow for determining isomeric purity.

Synthesis_Pathway 4-Ethoxytoluene 4-Ethoxytoluene Reaction Reaction 4-Ethoxytoluene->Reaction Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Reaction Crude Product Crude Product Reaction->Crude Product Desired Product Desired Product Crude Product->Desired Product  this compound Isomeric Impurity Isomeric Impurity Crude Product->Isomeric Impurity  4-Ethoxy-1-methyl-3-nitrobenzene

Caption: Synthesis of this compound and key isomeric impurity.

Analytical_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Techniques cluster_data Data Analysis Crude Product Crude Product Sample_Prep Sample Preparation (Dilution) Crude Product->Sample_Prep GC_MS GC-MS Sample_Prep->GC_MS HPLC_UV HPLC-UV Sample_Prep->HPLC_UV CZE CZE Sample_Prep->CZE Data_Acquisition Chromatogram / Electropherogram GC_MS->Data_Acquisition HPLC_UV->Data_Acquisition CZE->Data_Acquisition Quantification Peak Integration & Purity Calculation Data_Acquisition->Quantification

Caption: General workflow for the analysis of isomeric purity.

References

A Comparative Guide to the Electronic Properties of Substituted Nitrobenzenes: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted nitrobenzene compounds, with a focus on understanding the characteristics of 4-Ethoxy-1-methyl-2-nitrobenzene. Due to a lack of specific published computational studies on this compound, this guide leverages data from structurally similar and well-researched molecules, including 2-nitrotoluene and 4-nitroanisole, to infer its probable electronic behavior. The comparisons are based on data obtained from Density Functional Theory (DFT) calculations, a powerful computational method for predicting molecular properties.

Comparative Analysis of Electronic Properties

The electronic properties of aromatic nitro compounds are of significant interest in drug design and materials science due to their influence on molecular interactions, reactivity, and spectroscopic signatures. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment provide valuable insights into the electronic behavior of these molecules.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[1] A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state.[1][2] The dipole moment, a measure of the overall polarity of a molecule, influences its solubility and how it interacts with other polar molecules and electric fields.

Below is a summary of calculated electronic properties for relevant substituted nitrobenzenes. These values have been extracted from various computational studies and are presented to facilitate a comparative understanding.

MoleculeMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2-Nitrotoluene DFT/B3LYP6-311++G(d,p)---3.07 - 3.97 (depending on halogen substitution)[3]
2-Amino-4-nitrotoluene DFT/B3LYP6-311++G(d,p)-8.91416-5.562543.35162-
2-Amino-5-nitrotoluene DFT/B3LYP6-311++G(d,p)-8.77457-5.356823.41775-
p-Nitroanisole ------
Substituted Nitrobenzenes DFT/B3LYP6-311++G(d,p)----

Note: A comprehensive dataset for direct comparison is challenging to compile due to variations in computational methods across different studies. The provided data illustrates the range of values observed for similar molecules.

Based on the trends observed in related molecules, it can be inferred that the electronic properties of this compound will be influenced by the interplay of the electron-donating ethoxy and methyl groups and the electron-withdrawing nitro group. The ethoxy group, being a stronger electron-donating group than the methyl group, is expected to increase the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to 2-nitrotoluene. The precise values would require a dedicated computational study on the molecule of interest.

Experimental and Computational Protocols

The data presented in this guide and in the cited literature is typically generated using the following computational workflow:

  • Molecular Structure Optimization: The initial step involves determining the most stable three-dimensional geometry of the molecule. This is achieved by performing a geometry optimization using a quantum chemical method, most commonly DFT. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[4][5][6]

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once a stable geometry is confirmed, various electronic properties are calculated. These include:

    • HOMO and LUMO Energies: These are direct outputs of the DFT calculation and are used to determine the HOMO-LUMO energy gap.

    • Dipole Moment: The dipole moment is calculated to understand the charge distribution and polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): An MEP map is often generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

The following diagram illustrates a typical workflow for the computational analysis of molecular electronic properties:

Computational_Workflow A Molecular Structure Input B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Verify Stable Structure C->D E Calculate Electronic Properties D->E If stable F HOMO/LUMO Energies E->F G Dipole Moment E->G H Molecular Electrostatic Potential E->H I Analysis and Comparison F->I G->I H->I

Caption: A typical workflow for computational analysis of molecular electronic properties.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the electronic properties of a molecule influence its interaction with a biological target is crucial. For instance, the MEP can provide insights into potential hydrogen bonding interactions and electrostatic complementarity with a protein's active site.

The following diagram illustrates the logical relationship between molecular structure and its potential biological activity, as predicted through computational studies:

Logical_Relationship cluster_0 Computational Analysis cluster_1 Biological Implication A Molecular Structure B Electronic Properties (HOMO, LUMO, MEP) A->B C Reactivity & Polarity B->C D Molecular Interactions (e.g., with protein) C->D E Predicted Biological Activity D->E

Caption: Logical flow from molecular structure to predicted biological activity.

References

A Mechanistic and Practical Comparison of Nitro Group Reduction Methods

Author: BenchChem Technical Support Team. Date: November 2025

The reduction of nitroarenes to primary amines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, dyes, agrochemicals, and other valuable fine chemicals. The resulting anilines are versatile intermediates, but the choice of reduction method is critical, as it dictates chemoselectivity, scalability, and overall efficiency. This guide provides a mechanistic and data-driven comparison of the most prevalent methods for nitro group reduction: catalytic hydrogenation, dissolving metal reductions, and catalytic transfer hydrogenation, to aid researchers in selecting the optimal conditions for their synthetic challenges.

General Performance Characteristics

Choosing a reduction strategy often involves balancing factors beyond mere yield. Safety, cost, scalability, and the complexity of the reaction workup are critical considerations in both academic and industrial settings. The following table summarizes the general performance characteristics of the three main reduction methods.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Dissolving Metal Reduction (Fe/HCl)Catalytic Transfer Hydrogenation (HCOONH₄/Pd/C)
Primary Safety Concern Handling of flammable H₂ gas, pyrophoric catalysts[1].Exothermic reactions, handling of strong acids.Flammable solvents, catalyst handling.
Relative Cost Moderate to High (catalyst cost).Low (reagents are inexpensive).Moderate (catalyst cost).
Scalability Well-established for large-scale industrial processes.Can be challenging due to exotherms and waste.[1]Readily scalable, avoids high-pressure gas.
Workup Procedure Simple filtration to remove catalyst.Requires neutralization, filtration of metal salts, and extraction.[1]Simple filtration to remove catalyst.
Environmental Impact Green (water is the only byproduct), but relies on precious metals.Generates significant metal salt waste.[1]Generally considered green; avoids H₂ gas.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups. It typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas.

Mechanism

The reaction proceeds via a series of steps on the surface of the metal catalyst. Both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface. Hydrogen is activated, dissociating into hydrogen atoms. The nitro group is then sequentially reduced through nitroso and hydroxylamine intermediates to the corresponding amine, which is finally desorbed from the catalyst surface.[2]

G cluster_catalyst Catalyst Surface H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Adsorption & Dissociation RNO2 R-NO₂ (soln) RNO2_ads R-NO₂ (adsorbed) RNO2->RNO2_ads Adsorption RNO_ads R-NO (adsorbed) RNO2_ads->RNO_ads +2[H] RNHOH_ads R-NHOH (adsorbed) RNO_ads->RNHOH_ads +2[H] RNH2_ads R-NH₂ (adsorbed) RNHOH_ads->RNH2_ads +2[H] RNH2 R-NH₂ (soln) RNH2_ads->RNH2 Desorption

Figure 1: Catalytic Hydrogenation Workflow.
Advantages and Disadvantages

  • Advantages: High efficiency and yields, clean reaction profile with water as the only stoichiometric byproduct, and a simple workup involving filtration of the catalyst.

  • Disadvantages: Requires specialized equipment to handle hydrogen gas safely. The catalysts, often based on precious metals, can be expensive. More significantly, the method can suffer from low chemoselectivity, as the powerful conditions can reduce other functional groups and lead to issues like dehalogenation.[1][3]

Representative Experimental Protocol: Reduction of Nitrobenzene with H₂/Pd/C
  • A solution of nitrobenzene (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • 10% Palladium on carbon (Pd/C) catalyst (2-5 mol%) is carefully added to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is sealed and evacuated, then backfilled with hydrogen gas from a balloon or a pressurized system. This cycle is repeated three times to ensure an inert atmosphere is replaced with hydrogen.

  • The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure to yield aniline.

Method 2: Dissolving Metal Reduction

This classical method, which includes variations like the Béchamp reduction (iron in acid), employs a metal (typically iron, tin, or zinc) in an acidic medium to reduce the nitro group.[2] It remains a valuable option, particularly when high chemoselectivity is required and cost is a primary concern.

Mechanism

The mechanism involves a series of single-electron transfers from the metal surface to the nitro group. In an acidic medium, the resulting radical anion is protonated. This sequence of electron transfer and protonation repeats, reducing the nitro group through the nitroso and hydroxylamine intermediates until the amine is formed. The overall process consumes six equivalents of the metal and requires an acidic environment.

G RNO2 R-NO₂ AnionRadical [R-NO₂]⁻˙ RNO2->AnionRadical + e⁻ (from Metal) Nitroso R-N=O AnionRadical->Nitroso + e⁻, + 2H⁺ - H₂O Hydroxylamine R-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

Figure 2: Dissolving Metal Reduction Mechanism.
Advantages and Disadvantages

  • Advantages: The reagents are inexpensive and readily available. This method often exhibits excellent chemoselectivity, leaving reducible groups like halogens, carbonyls, and esters intact.[3] It does not require pressurized gas.

  • Disadvantages: The reaction is stoichiometric, generating large quantities of metal salt waste, which complicates the workup and has environmental implications.[1] Reactions can be highly exothermic and require careful temperature control, making them potentially hazardous to scale up.[1]

Representative Experimental Protocol: Reduction of 4-Chloronitrobenzene with Fe/HCl
  • To a round-bottom flask containing 4-chloronitrobenzene (1.0 mmol) and ethanol (10 mL), iron powder (3.0-5.0 mmol) is added.

  • The mixture is heated to reflux with vigorous stirring.

  • Concentrated hydrochloric acid (a few drops) or acetic acid is added portion-wise to initiate and sustain the reaction.

  • The reaction is refluxed for 1-3 hours, with progress monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered to remove excess iron.

  • The filtrate is carefully neutralized with a base, such as aqueous sodium carbonate or sodium hydroxide, until the solution is alkaline (pH > 8). This may precipitate iron salts.

  • The aqueous mixture is then extracted several times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-chloroaniline.

Method 3: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is a powerful alternative that combines the catalytic efficiency of hydrogenation with the operational simplicity of dissolving metal reductions. It uses a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, to generate hydrogen in situ in the presence of a catalyst, typically Pd/C.

Mechanism

In this process, the hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to provide activated hydrogen atoms. These adsorbed hydrogen atoms are then transferred to the nitro group in a manner analogous to catalytic hydrogenation, proceeding through the same nitroso and hydroxylamine intermediates to furnish the amine.

G cluster_catalyst Catalyst Surface Donor HCOONH₄ (Donor) H_ads 2H (adsorbed) Donor->H_ads Decomposition Byproducts CO₂ + NH₃ RNO2_ads R-NO₂ (adsorbed) RNH2 R-NH₂ (soln) RNO2_ads->RNH2 Sequential Hydrogenation (+6[H]) Start R-NO₂ (soln) Start->RNO2_ads Adsorption

Figure 3: Catalytic Transfer Hydrogenation.
Advantages and Disadvantages

  • Advantages: Avoids the need to handle hazardous hydrogen gas, making it experimentally more convenient and safer.[4] CTH often displays high chemoselectivity, preserving many sensitive functional groups.[5] The workup is typically a simple filtration.

  • Disadvantages: The hydrogen donors can be more expensive than H₂ gas. The reaction may require elevated temperatures to achieve a reasonable rate, and catalyst poisoning can sometimes be an issue.

Representative Experimental Protocol: Reduction of 4-Nitroacetophenone with Pd/C and Ammonium Formate
  • In a round-bottom flask, 4-nitroacetophenone (1.0 mmol), 10% Pd/C (2-5 mol%), and methanol (10 mL) are combined.

  • Ammonium formate (5.0 mmol) is added to the stirred suspension.

  • The mixture is heated to reflux (or stirred at room temperature, depending on substrate reactivity) and the reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of Celite®, washing with methanol.

  • The solvent is removed from the filtrate under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-aminoacetophenone.

Chemoselectivity and Quantitative Data

The choice of reducing agent is most often dictated by the presence of other reducible functional groups in the substrate. The following tables provide a comparative overview of the chemoselectivity and performance of each method on representative substrates.

Table 2: Chemoselectivity and Functional Group Tolerance
Functional GroupCatalytic Hydrogenation (H₂/Pd/C)Dissolving Metal (Fe/Acid)Transfer Hydrogenation (HCOONH₄/Pd/C)
Aryl Halides (Cl, Br) Prone to hydrodehalogenation.[3]Generally tolerated.[6]Generally tolerated under mild conditions.
Aryl Halides (I) Readily cleaved.Generally tolerated.[6]Generally tolerated.
Aldehydes/Ketones Can be reduced.Generally tolerated.[6]Generally tolerated.[5]
Alkenes/Alkynes Reduced.Generally tolerated.[6]Generally tolerated.[5]
Esters/Amides Generally stable, can be reduced under harsh conditions.Tolerated.[6]Tolerated.[5]
Nitriles Can be reduced.Tolerated.[6]Tolerated.[5]
Benzyl Ethers Prone to hydrogenolysis (debenzylation).Stable.Can be cleaved, but often tolerated.
Table 3: Quantitative Comparison on Model Substrates

This table compiles representative data from various sources to offer a side-by-side comparison. Conditions may not be fully optimized against each other but reflect typical published procedures.

SubstrateMethodConditionsTimeYieldReference
4-Chloronitrobenzene H₂/Pd/CH₂ (1 atm), EtOH, RT3h95% (some dehalogenation)General Knowledge
Fe/NH₄ClEtOH/H₂O, Reflux2h98%[6]
HCOONH₄/Pd/CMeOH, Reflux15 min>99%[7]
4-Nitroacetophenone H₂/Pd/CH₂ (1 atm), EtOH, RT2h>95% (ketone stable)General Knowledge
Zn/AcOHDCM, 0 °C to RT10 minHigh (not quantified)General Knowledge
HCOONH₄/Pd/CMeOH, RT10 min98%[7]
3-Nitrostyrene H₂/Pd/CH₂ (1 atm), EtOH, RT1hProduct is 3-ethylanilineGeneral Knowledge
Fe/AcOHEtOH, 100 °C2h>95% (alkene intact)[6]
HCOONH₄/Pd/CMeOH, RT30 min>99% (alkene intact)[7]

Conclusion and Recommendations

The selection of an optimal nitro group reduction method is a multi-faceted decision.

  • Catalytic Hydrogenation is ideal for simple substrates where high throughput and clean workups are paramount, and the necessary safety infrastructure is in place. It is often the method of choice in industrial settings for large-scale production of basic anilines.

  • Dissolving Metal Reduction , particularly with iron, is a robust and cost-effective method that offers excellent chemoselectivity for complex, multi-functionalized molecules. It is especially valuable when other reducible groups, such as halogens or double bonds, must be preserved. The primary drawback is the significant waste stream generated.

  • Catalytic Transfer Hydrogenation represents a superb balance of the other two methods. It provides the operational simplicity and high chemoselectivity often seen with metal reductions while maintaining the catalytic nature and clean workup of hydrogenation. For laboratory-scale synthesis of complex molecules, CTH with ammonium formate and Pd/C is frequently the most practical and versatile choice.

Ultimately, the best method depends on the specific substrate, the scale of the reaction, and the resources available. By understanding the mechanistic nuances and performance trade-offs detailed in this guide, researchers can make more informed decisions to achieve their synthetic goals efficiently and safely.

References

"yield comparison of different synthetic routes to 4-Ethoxy-1-methyl-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of specific organic compounds is paramount. This guide provides a comparative analysis of two primary synthetic routes for 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in various chemical syntheses. The comparison is based on experimental data from analogous reactions, providing a clear overview of potential yields and methodologies.

Yield Comparison of Synthetic Routes

The two most plausible synthetic pathways to this compound are the Nucleophilic Aromatic Substitution (SNAr) of a halogenated precursor and the Williamson Ether Synthesis from a phenolic starting material. The following table summarizes the estimated yields for each route, based on closely related, documented reactions.

Synthetic RouteStarting MaterialReagentsProductEstimated Yield (%)
Nucleophilic Aromatic Substitution (SNAr)4-Chloro-1-methyl-2-nitrobenzeneSodium EthoxideThis compound~75%
Williamson Ether Synthesis2-Methyl-5-nitrophenolEthylating Agent (e.g., Diethyl Sulfate)This compound~70-80%

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the key starting materials and the proposed final synthetic steps.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route involves the reaction of 4-Chloro-1-methyl-2-nitrobenzene with sodium ethoxide.

Step 1: Synthesis of 4-Chloro-1-methyl-2-nitrobenzene

  • Reaction: Nitration of 4-chlorotoluene.

  • Procedure: A mixture of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) is added dropwise to a stirred dispersion of 4-chlorotoluene (39.5 mmol) in water (3.3 mL) while maintaining the temperature at 50-55°C. The reaction mixture is then stirred at 55°C for 2 hours. After completion, water (50 mL) is added, and the mixture is extracted three times with chloroform (50 mL). The combined organic phases are dried over sodium sulfate and purified by column chromatography.[1]

  • Yield: 49.2%.[1]

Step 2: Synthesis of this compound (Proposed)

  • Reaction: Nucleophilic aromatic substitution of 4-Chloro-1-methyl-2-nitrobenzene with sodium ethoxide.

  • Procedure (based on an analogous reaction): In a suitable solvent such as dimethyl sulfoxide, 4-Chloro-1-methyl-2-nitrobenzene is reacted with a solution of sodium ethoxide. The reaction is typically carried out at a moderate temperature (e.g., 50°C) for several hours under an inert atmosphere.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

  • Estimated Yield: Based on the synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene from 2,4-Dichloronitrobenzene and sodium ethoxide, a yield of approximately 75% can be expected.[2]

Route 2: Williamson Ether Synthesis

This route begins with the synthesis of 2-Methyl-5-nitrophenol, followed by etherification.

Step 1: Synthesis of 2-Methyl-5-nitrophenol

  • Reaction: Diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.

  • Procedure: 2-methyl-5-nitroaniline (40 g) is dissolved in refluxing 10% sulfuric acid (600 ml). The solution is cooled to 0°C, leading to the separation of the salt. Solid sodium nitrite (18 g) is added in small portions with continuous stirring until a positive starch/KI test is observed. This diazonium solution is then added at once to a vigorously refluxing solution of water (800 ml) and concentrated sulfuric acid (400 ml). Reflux is continued until gas evolution ceases. The precipitated solid is collected upon cooling and dried to give crude 2-methyl-5-nitrophenol.[3][4]

  • Yield: From 40 g of 2-methyl-5-nitroaniline, 36.8 g of crude 2-methyl-5-nitrophenol is obtained.[4]

Step 2: Synthesis of this compound (Proposed)

  • Reaction: Etherification of 2-Methyl-5-nitrophenol with an ethylating agent.

  • Procedure (based on an analogous reaction): The crude 2-methyl-5-nitrophenol (36.8 g) is dissolved in dimethylformamide (200 ml) with anhydrous potassium carbonate (35 g). An ethylating agent, such as diethyl sulfate or ethyl iodide, is added, and the mixture is stirred and warmed (e.g., to 60°C) for several hours.[4] After cooling, the solvent is removed, and the residue is treated with water and extracted with ether. The ether solution is washed with 2N KOH and water, dried over magnesium sulfate, and evaporated to give the product.[4]

  • Estimated Yield: Based on a similar reaction using 2-bromopropane which yielded 34.5 g of the corresponding ether from 36.8 g of the phenol, a comparable yield in the range of 70-80% can be anticipated for the ethoxy derivative.[4]

Synthetic Route Comparison Diagram

The following diagram illustrates the logical flow and comparison of the two synthetic routes.

G Comparison of Synthetic Routes to this compound cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Williamson Ether Synthesis A1 4-Chlorotoluene B1 4-Chloro-1-methyl-2-nitrobenzene Yield: 49.2% A1->B1 Nitration (HNO3, H2SO4) C1 This compound Estimated Yield: ~75% B1->C1 SNAr (Sodium Ethoxide) End Final Product C1->End A2 2-Methyl-5-nitroaniline B2 2-Methyl-5-nitrophenol A2->B2 Diazotization & Hydrolysis C2 This compound Estimated Yield: ~70-80% B2->C2 Etherification (Ethylating Agent, K2CO3) C2->End Start Starting Materials Start->A1 Start->A2

Caption: Comparative workflow of SNAr and Williamson Ether Synthesis routes.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis routes offer viable and potentially high-yielding pathways to this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the specific experimental conditions and equipment available. The SNAr route, starting from 4-chlorotoluene, involves a nitration followed by substitution, with a well-documented high yield for the analogous substitution step. The Williamson Ether Synthesis route requires the synthesis of 2-methyl-5-nitrophenol, for which a detailed protocol is available, followed by an etherification step that is also expected to be efficient. Researchers should consider these factors when selecting the optimal synthetic strategy for their needs.

References

A Comparative Guide to the Reactivity of 4-Ethoxy-1-methyl-2-nitrobenzene and 4-methoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethoxy-1-methyl-2-nitrobenzene and 4-methoxy-1-methyl-2-nitrobenzene are structurally similar aromatic compounds. Their reactivity is primarily influenced by the electron-donating alkoxy groups (-OCH2CH3 and -OCH3) and the electron-withdrawing nitro group (-NO2). The key difference between the two molecules lies in the steric bulk of the ethoxy group compared to the methoxy group.

Based on established chemical principles, the electronic effects of the ethoxy and methoxy groups are nearly identical. Therefore, any significant difference in their reactivity is anticipated to be a result of steric hindrance. It is predicted that 4-methoxy-1-methyl-2-nitrobenzene will be slightly more reactive in reactions where the approach of a reagent to the aromatic ring or the nitro group is sterically hindered.

Molecular Properties

A summary of the key molecular properties of the two compounds is presented below.

PropertyThis compound4-methoxy-1-methyl-2-nitrobenzene
Molecular Formula C9H11NO3[1]C8H9NO3[2]
Molecular Weight 181.19 g/mol [1]167.16 g/mol [2]
IUPAC Name This compound[1]1-methoxy-4-methyl-2-nitrobenzene[2]
CAS Number 102871-92-1[1]119-10-8[2]

Theoretical Reactivity Comparison

The reactivity of these compounds is predominantly governed by two key factors:

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic attack and can influence the rate of nucleophilic aromatic substitution. They are also weakly electron-withdrawing through induction due to the electronegativity of the oxygen atom. The Hammett constants, which quantify the electronic influence of substituents, are very similar for methoxy (σp = -0.27) and ethoxy groups, suggesting their electronic effects on the reactivity of the aromatic ring are nearly indistinguishable.

  • Steric Effects: The ethoxy group is sterically bulkier than the methoxy group due to the presence of an additional methyl group. This difference in size can influence the rate of reactions where a reagent needs to approach the aromatic ring, particularly at the positions ortho to the alkoxy group.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The nitro group strongly activates the ring for this type of reaction.

It is anticipated that 4-methoxy-1-methyl-2-nitrobenzene will exhibit a slightly higher rate of nucleophilic aromatic substitution . The smaller size of the methoxy group will present less steric hindrance to the approaching nucleophile, facilitating the formation of the Meisenheimer complex intermediate.

SNAr_Mechanism Reactants Aromatic Substrate + Nucleophile Intermediate Meisenheimer Complex (Rate-determining step) Reactants->Intermediate Attack of Nucleophile Products Substituted Product + Leaving Group Intermediate->Products Departure of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation for these compounds. This reaction typically involves reagents like H2/Pd, Sn/HCl, or NaBH4.

For this reaction, the steric difference between the ethoxy and methoxy groups is less likely to have a significant impact on the reaction rate. The nitro group is relatively exposed, and the approach of the reducing agent should not be significantly hindered by either alkoxy group. Therefore, it is predicted that both compounds will exhibit similar reactivity in the reduction of the nitro group .

Nitro_Reduction_Workflow Substrate 4-Alkoxy-1-methyl-2-nitrobenzene Reduction Reduction (e.g., H2/Pd, Sn/HCl) Substrate->Reduction Product 4-Alkoxy-1-methyl-2-aminobenzene Reduction->Product

Caption: General workflow for the reduction of the nitro group.

Experimental Protocols

While specific comparative kinetic studies are not available, the following are representative protocols for key reactions involving these types of compounds.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized procedure and may require optimization for specific nucleophiles and substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-alkoxy-1-methyl-2-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate) may be added to neutralize the acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-150 °C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for the Reduction of the Nitro Group

This protocol describes a typical reduction using tin and hydrochloric acid.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the 4-alkoxy-1-methyl-2-nitrobenzene (1 equivalent) and granulated tin (2-3 equivalents).

  • Acid Addition: Slowly add concentrated hydrochloric acid (5-10 equivalents) to the flask. The reaction is exothermic and may require cooling in an ice bath.

  • Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture at reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution until the tin salts precipitate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or distillation.

Conclusion

This guide serves as a predictive tool based on established chemical principles. For definitive quantitative comparisons, direct experimental studies under controlled conditions would be necessary.

References

Comparative Guide to the Kinetic Studies of 4-Ethoxy-1-methyl-2-nitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the kinetic study of the reduction of 4-Ethoxy-1-methyl-2-nitrobenzene. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established methods for analogous nitroaromatic compounds. The information presented herein is intended to assist researchers in designing and executing kinetic studies for this specific molecule and similar chemical entities.

Introduction to Nitroaromatic Reduction

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, crucial for the production of anilines, which are key intermediates in the pharmaceutical, dye, and polymer industries. The reaction typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, to the final amine product. The kinetics of this reduction are of significant interest for process optimization, catalyst development, and mechanistic understanding.

The general pathway for the reduction of a nitroaromatic compound can be visualized as follows:

ReductionPathway Nitroaromatic Ar-NO2 (Nitroaromatic) Nitroso Ar-NO (Nitrosoaromatic) Nitroaromatic->Nitroso + 2e-, + 2H+ Hydroxylamine Ar-NHOH (Arylhydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline + 2e-, + 2H+

Figure 1: General reduction pathway of a nitroaromatic compound.

Comparative Analysis of Reduction Methodologies

The reduction of nitroaromatic compounds can be achieved through various methods, each with its own kinetic characteristics. Below is a comparison of common catalytic systems used for this transformation.

Catalyst SystemReducing AgentSolventTypical Kinetic ProfileKey AdvantagesKey Disadvantages
Heterogeneous Catalysis
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Ethanol, MethanolOften follows zero-order kinetics with respect to the nitro compound at sufficient H₂ pressure.High efficiency and selectivity. Catalyst is easily recoverable.Requires specialized high-pressure equipment. Potential for catalyst poisoning.
Nickel (e.g., Raney Ni)Hydrogen gas (H₂)Ethanol, MethanolSimilar to Pd/C, can exhibit zero-order kinetics.Cost-effective compared to precious metals.Can be pyrophoric. May require harsh reaction conditions.
Metal Nanoparticles (e.g., Ag, Au, Cu)Sodium borohydride (NaBH₄)Water, EthanolOften exhibits pseudo-first-order kinetics with respect to the nitro compound.[1]Mild reaction conditions. High catalytic activity due to large surface area.Catalyst synthesis and stability can be challenging. Potential for aggregation.
Homogeneous Catalysis
Tin(II) Chloride (SnCl₂)Hydrochloric acid (HCl)Ethanol, WaterComplex kinetics, often not extensively studied for industrial processes.Does not require high pressure. Tolerant to some functional groups.Generates stoichiometric amounts of tin waste. Not atom-economical.
Photocatalysis
Titanium Dioxide (TiO₂)Alcohols (e.g., Ethanol)EthanolFollows Langmuir-Hinshelwood kinetics, which can be approximated as pseudo-first-order under certain conditions.[2][3]Utilizes light energy. Can operate at ambient temperature and pressure.Quantum yields can be low. Catalyst fouling can occur.

Experimental Protocols for Kinetic Studies

A generalized experimental protocol for monitoring the kinetics of the reduction of this compound using a metal nanoparticle catalyst and NaBH₄ is detailed below. This protocol can be adapted for other catalytic systems.

Objective: To determine the reaction rate constant for the reduction of this compound.

Materials:

  • This compound

  • Metal nanoparticle catalyst (e.g., silver nanoparticles)

  • Sodium borohydride (NaBH₄)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1 mM).

    • Prepare a fresh stock solution of NaBH₄ in ethanol at a significantly higher concentration (e.g., 100 mM).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) of this compound in ethanol by scanning its UV-Vis spectrum. The formation of the corresponding aniline can also be monitored at its λ_max.

  • Kinetic Run:

    • In a quartz cuvette, place a known volume of the this compound stock solution and dilute with ethanol to a final volume of 3 mL.

    • Add a small, known amount of the catalyst dispersion to the cuvette.

    • Place the cuvette in the spectrophotometer and start monitoring the absorbance at the λ_max of the nitro compound.

    • Initiate the reaction by injecting a small volume of the concentrated NaBH₄ solution into the cuvette. The concentration of NaBH₄ should be in large excess to ensure pseudo-first-order conditions.[1]

    • Continuously record the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance of the starting material no longer changes).

  • Data Analysis:

    • Assuming the reaction follows pseudo-first-order kinetics, the rate constant (k) can be determined by plotting ln(A_t / A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance. The slope of this plot will be equal to -k.

The following diagram illustrates the general workflow for a kinetic study of this nature:

KineticWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate, Reductant) Mix Mix Reactants and Catalyst Prep_Solutions->Mix Prep_Catalyst Synthesize/Disperse Catalyst Prep_Catalyst->Mix Setup Set up Spectrophotometer Setup->Mix Monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance) Mix->Monitor Collect_Data Collect Time-course Data Monitor->Collect_Data Plot_Data Plot Kinetic Data (e.g., ln(A) vs. time) Collect_Data->Plot_Data Determine_Rate Determine Rate Constant (k) Plot_Data->Determine_Rate

References

Safety Operating Guide

Proper Disposal of 4-Ethoxy-1-methyl-2-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for 4-Ethoxy-1-methyl-2-nitrobenzene, synthesized from the safety data sheets of structurally related compounds. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on best practices for similar chemical structures and should be followed to ensure safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1][2][3]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4]

Seek medical attention if irritation or other symptoms persist.[1][2]

Spill and Leak Management

In the case of a spill, prevent the chemical from entering drains or the environment.[3][4] For solid materials, sweep up the substance and place it into a suitable, labeled container for disposal.[5] For liquid spills, use an inert absorbent material. Ensure all sources of ignition are removed from the area.[3][4]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal facility. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Do not dispose of this chemical in sewer systems or with regular trash.[4]

Disposal Consideration Procedure Reference
Waste Classification Hazardous WasteGeneral chemical safety guidelines
Primary Disposal Method Licensed Chemical Destruction Plant / Controlled Incineration[4]
Container Disposal Triple rinse (or equivalent) and offer for recycling or reconditioning. Puncture to prevent reuse before landfill disposal.[4]
Environmental Precautions Prevent entry into drains, sewers, and waterways.[3][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal assess_contamination Assess Contamination Level of Waste start->assess_contamination is_pure Is it pure compound or in a solution? assess_contamination->is_pure pure_compound Package in a labeled, sealed container for hazardous waste. is_pure->pure_compound Pure solution Is the solvent hazardous? is_pure->solution Solution contact_ehs Contact Environmental Health & Safety (EHS) for pickup. pure_compound->contact_ehs yes_hazardous Package in a labeled, sealed container for hazardous chemical waste. solution->yes_hazardous Yes no_hazardous Consult EHS for potential neutralization or dilution procedures. solution->no_hazardous No yes_hazardous->contact_ehs no_hazardous->contact_ehs incineration Waste sent to a licensed chemical destruction plant for controlled incineration. contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Ethoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 4-Ethoxy-1-methyl-2-nitrobenzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with Side Shields / Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[4][5]
Hands Chemical-resistant GlovesViton, Butyl Rubber, and Polyvinyl Alcohol are recommended materials for nitrobenzene compounds.[6] Always check for tears or holes before use.
Body Lab Coat / Chemical-resistant Apron or SuitA lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or a full suit is necessary.[7][8]
Respiratory Vapor Respirator / Self-Contained Breathing Apparatus (SCBA)Use a vapor respirator with an appropriate cartridge in a well-ventilated area.[8] For significant vapor release or in enclosed spaces, an SCBA is required.[5][7]
Feet Closed-toe Shoes / Protective BootsProtective boots may be necessary depending on the scale of work.[4]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent exposure and accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[5]

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.[9]

  • Do not inhale vapors or dust.

  • Use non-sparking tools to prevent ignition sources.[9]

  • Wash hands thoroughly after handling the substance.[3]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing and reducing agents.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Protocol

Waste TypeCollection and LabelingDisposal Method
Unused Chemical Collect in a designated, labeled, and sealed container.Dispose of as hazardous waste through a licensed chemical waste disposal company.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste. Dispose of the rinsed labware according to institutional protocols.The rinsate should be treated as hazardous waste.
Contaminated PPE (e.g., gloves, apron) Double-bag in sealed, labeled plastic bags.Dispose of as hazardous chemical waste.
Spills Absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container.Dispose of the absorbent material as hazardous waste.[7]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_waste Waste Streams A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D Begin Work E Perform Experiment D->E F Segregate Waste E->F Experiment Complete G Decontaminate Work Area F->G W1 Liquid Waste F->W1 W2 Solid Waste F->W2 H Doff PPE G->H I Wash Hands H->I W3 Contaminated PPE H->W3

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.